Diethyl (bromodifluoromethyl)phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADKVYIJIAENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215398 | |
| Record name | Bromodifluoromethyl diethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65094-22-6 | |
| Record name | Bromodifluoromethyl diethylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodifluoromethyl diethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl (bromodifluoromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (bromodifluoromethyl)phosphonate is a crucial reagent in modern organic chemistry, primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1] This phosphonate (B1237965) is a stable, commercially available compound that serves as an efficient precursor to difluorocarbene, a highly reactive intermediate for various chemical transformations.[2] Its application is particularly significant in the synthesis of fluorinated drugs and agrochemicals, where the inclusion of fluorine atoms can dramatically alter the parent molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol and a summary of the quantitative data.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most common and efficient method for synthesizing this compound is a variation of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, dibromodifluoromethane. The reaction proceeds to yield the desired phosphonate and a volatile alkyl halide byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Michaelis-Arbuzov reaction.
| Parameter | Value | Reference |
| Reactants | Triethyl phosphite, Dibromodifluoromethane | [3] |
| Molar Ratio (Triethyl phosphite : Dibromodifluoromethane) | 0.925 : 1 | [3] |
| Solvent | Anhydrous Ether | [3] |
| Reaction Temperature | Room temperature to reflux | [3] |
| Reaction Time | 20 hours | [3] |
| Product Yield | 96% | [3] |
| Boiling Point of Product | 50-52 °C (1 mmHg) | [3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[3]
Materials:
-
Triethyl phosphite
-
Dibromodifluoromethane
-
Anhydrous ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
-
Nitrogen source
Procedure:
-
Under a nitrogen atmosphere, a solution of triethyl phosphite (153.5 g, 0.925 mol) in anhydrous ether (450 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Dibromodifluoromethane (209.8 g, 1 mol) is slowly added dropwise to the solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 20 hours.
-
Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.
-
The final product, this compound, is collected as a colorless liquid by fractional distillation at 50-52 °C (1 mmHg).[3]
Product Characterization:
The structure of the resulting this compound can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]
Synthesis Pathway Diagram
The following diagram illustrates the Michaelis-Arbuzov reaction for the synthesis of this compound.
Caption: Michaelis-Arbuzov synthesis of this compound.
Applications in Drug Development
This compound is a valuable reagent in drug discovery and development. It is used as a reactant for the preparation of phosphopeptide mimetic prodrugs and in the synthesis of inhibitors for enzymes such as Mycobacterium tuberculosis protein tyrosine phosphatase.[3][4] The ability to introduce the difluoromethylphosphonate moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Conclusion
The synthesis of this compound via the Michaelis-Arbuzov reaction is a high-yielding and well-established method. This technical guide provides researchers and professionals in the field of drug development with the necessary information to safely and efficiently synthesize this important fluorinated building block. The detailed experimental protocol and quantitative data serve as a practical resource for laboratory application.
References
An In-depth Technical Guide on (Bromodifluoromethyl)phosphonic acid diethyl ester: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromodifluoromethyl)phosphonic acid diethyl ester is a versatile organophosphorus reagent that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of a bromodifluoromethyl group directly attached to the phosphorus atom, impart valuable reactivity and make it a key building block for the introduction of the difluoromethylphosphonate moiety into organic molecules. This functional group is of particular interest in drug design as a non-hydrolyzable bioisostere of the phosphate (B84403) group, offering improved metabolic stability and pharmacokinetic properties to parent molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (bromodifluoromethyl)phosphonic acid diethyl ester, with a focus on its utility in the development of novel therapeutics.
Core Properties
The physical and chemical properties of (bromodifluoromethyl)phosphonic acid diethyl ester are summarized in the tables below, providing a ready reference for researchers.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 65094-22-6 | [1] |
| Molecular Formula | C₅H₁₀BrF₂O₃P | [1] |
| Molecular Weight | 267.01 g/mol | [1] |
| Appearance | Colorless to faint yellow liquid | [1] |
| Boiling Point | 40-41 °C at 0.05 mmHg | [1] |
| Density | 1.503 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.417 | [1] |
Spectroscopic Data
| Spectrum Type | Chemical Shift (δ) / Peak Position | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.35 (m, 4H, OCH₂), 1.35 (m, 6H, CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ 122.9, 119.8, 118.6, 115.4, 114.2, 111.1 (CF₂), 66.59, 66.50 (OCH₂), 16.56, 16.48 (CH₃) | [1] |
| ³¹P NMR | Data not readily available in searched literature. | |
| ¹⁹F NMR | Data not readily available in searched literature. | |
| IR (Neat) | Characteristic P=O, C-F, and P-O-C stretches are expected. Detailed spectra available in spectral databases. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of (bromodifluoromethyl)phosphonic acid diethyl ester and its application in the difluoromethylation of phenols are provided below.
Synthesis of (Bromodifluoromethyl)phosphonic acid diethyl ester
This protocol is adapted from the procedure described in the literature, which is a variation of the Michaelis-Arbuzov reaction.
Reaction Scheme:
Materials:
-
Triethyl phosphite
-
Dibromodifluoromethane
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, charge the flask with triethyl phosphite (0.925 mol) dissolved in anhydrous diethyl ether (450 mL).[1]
-
Slowly add dibromodifluoromethane (1.0 mol) dropwise to the stirred solution from the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 20 hours.[1]
-
After cooling to room temperature, remove the volatile solvent by distillation under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum to collect the fraction at 50-52 °C (1 mmHg) to afford diethyl (bromodifluoromethyl)phosphonate as a colorless liquid.[1]
Difluoromethylation of Phenols
(Bromodifluoromethyl)phosphonic acid diethyl ester serves as an efficient difluorocarbene precursor for the O-difluoromethylation of phenols.
Reaction Workflow:
Materials:
-
Phenol substrate (e.g., 2'-hydroxyacetophenone)
-
(Bromodifluoromethyl)phosphonic acid diethyl ester
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile
-
Deionized water
-
Isopropyl ether (IPE)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of potassium hydroxide (20 mmol, 20 equiv) and the phenol (1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v), cool the mixture to -30 °C.
-
To this cooled and stirred solution, add this compound (2.1 mmol, 2.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
After the reaction is complete, extract the mixture with isopropyl ether (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Applications in Drug Development
The difluoromethylphosphonate group is a valuable pharmacophore in modern drug design. Its ability to act as a non-hydrolyzable mimic of a phosphate group makes it particularly useful for developing inhibitors of enzymes that process phosphorylated substrates, such as phosphatases and kinases.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are key regulators of cellular signaling pathways, including the JAK-STAT pathway.[3][4] Dysregulation of these phosphatases is implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of PTPN1/2 containing a difluoromethylphosphonate moiety have been developed as potential therapeutics. These inhibitors can enhance anti-tumor immunity by promoting JAK-STAT signaling.[4][5][6]
Inhibition of STAT3 Dimerization
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[7] The dimerization of phosphorylated STAT3 is a critical step for its nuclear translocation and transcriptional activity. (Bromodifluoromethyl)phosphonic acid diethyl ester is a precursor for the synthesis of phosphopeptide mimetics that can target the SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.
Conclusion
(Bromodifluoromethyl)phosphonic acid diethyl ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its utility as a precursor to the difluoromethylphosphonate moiety has enabled the development of novel drug candidates with improved pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application by researchers in the field. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of key building blocks like (bromodifluoromethyl)phosphonic acid diethyl ester in drug discovery is set to increase.
References
- 1. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]
- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl (bromodifluoromethyl)phosphonate (CAS: 65094-22-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (bromodifluoromethyl)phosphonate is a versatile organophosphorus compound with the CAS number 65094-22-6.[1][2] It is a key intermediate and reactant in a variety of chemical syntheses, most notably in the introduction of the difluoromethyl group into organic molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly in the fields of medicinal chemistry and drug development. The unique reactivity of the P-C bond in this compound allows for its use as an efficient difluorocarbene precursor under mild conditions.[4] Its role in the synthesis of phosphopeptide mimetic prodrugs targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway highlights its importance in the development of novel therapeutics.[1]
Physicochemical and Safety Data
This compound is a colorless to yellowish liquid at room temperature.[2] It is important to handle this compound with appropriate safety precautions, as it is classified as an irritant, causing skin and serious eye irritation.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65094-22-6 | [1][2] |
| Molecular Formula | C₅H₁₀BrF₂O₃P | [1][2] |
| Molecular Weight | 267.01 g/mol | [1][2][5] |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 40-41 °C at 0.05 mmHg | [1][2][6] |
| Density | 1.503 g/mL at 25 °C | [1][2][6] |
| Refractive Index (n20/D) | 1.417 | [1][2][6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate. Not miscible or difficult to mix in water. | [1][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][6] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] | GHS07 (Irritant)[1] | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of dibromodifluoromethane (B1204443) with triethyl phosphite (B83602).[1]
Protocol:
-
Under a nitrogen atmosphere, slowly add dibromodifluoromethane (209.8 g, 1 mol) dropwise to a solution of triethyl phosphite (153.5 g, 0.925 mol) in 450 mL of anhydrous ether, with magnetic stirring.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]
-
Heat the mixture to reflux and maintain for 20 hours.[1]
-
After the reaction is complete, remove the volatile solvent by distillation under reduced pressure.[1]
-
Collect the fraction with a boiling point of 50-52 °C at 1 mmHg to obtain the pure this compound as a colorless liquid (yield: 96%).[1]
-
The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]
Generation of Difluorocarbene
This compound serves as an efficient precursor to difluorocarbene (:CF₂) under mild basic hydrolysis conditions.[4][7][8] This reactivity is due to the facile cleavage of the P-C bond.[4][7]
Protocol for Difluoromethylation of Phenols:
-
In a reaction vessel, dissolve potassium hydroxide (B78521) (1.12 g, 20 mmol) and the desired phenol (B47542) (e.g., 2-acetylphenol, 136 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (10 mL).[3]
-
Cool the solution to -30 °C.[3]
-
Add this compound (534 mg, 2.1 mmol) to the cooled solution.[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2 x 20 mL).[3]
-
Dry the combined organic layers over sodium sulfate (B86663) and filter.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the difluoromethylated product.[3]
Applications in Drug Development and Research
This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily due to its ability to introduce the difluoromethyl group, which can significantly alter the biological properties of a molecule.
Synthesis of STAT3 Pathway-Targeted Prodrugs
One of the key applications of this compound is as a reactant in the preparation of phosphopeptide mimetic prodrugs.[1] These prodrugs are designed to target the Src homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[9][10] By incorporating a phosphonate (B1237965) moiety, these prodrugs can mimic phosphorylated tyrosine residues, thereby inhibiting the STAT3 signaling cascade.
References
- 1. lookchem.com [lookchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. TCI Practical Example: Difluoromethylation of Phenols Using this compound | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Difluorocarbene Precursor for Difluoromethylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Generation of Difluorocarbene from Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoromethyl group (-CF2H) is a pivotal strategy in medicinal chemistry and drug development, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly efficient, commercially available, and environmentally benign precursor for the generation of difluorocarbene (:CF2), the key reactive intermediate for difluoromethylation. This technical guide provides an in-depth analysis of the mechanism of difluorocarbene generation from this phosphonate (B1237965) reagent, detailed experimental protocols for its application, and a summary of its synthetic utility.
Core Mechanism of Difluorocarbene Generation
The generation of difluorocarbene from this compound is a facile process initiated by a base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH). The reaction proceeds under mild conditions, often ranging from -78°C to room temperature.[1][2] The accepted mechanism involves a sequence of three key steps:
-
Base-Mediated P-C Bond Cleavage: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom of the phosphonate. This results in the cleavage of the relatively weak phosphorus-carbon bond.[1][2] This step is remarkably efficient, even at low temperatures.
-
Formation of the Bromodifluoromethyl Anion: The P-C bond scission liberates a bromodifluoromethyl anion (BrCF2-) and diethyl phosphate (B84403) as a benign, water-soluble byproduct.[1] The bromodifluoromethyl anion is a transient and unstable intermediate.
-
α-Elimination to Yield Difluorocarbene: The unstable bromodifluoromethyl anion rapidly undergoes α-elimination, expelling a bromide ion (Br-) to form the singlet difluorocarbene (:CF2).[2]
This sequence provides a controlled release of difluorocarbene, which can then be trapped in situ by a suitable nucleophile.
Mechanistic Pathway Diagram
Caption: Proposed mechanism for difluorocarbene generation and trapping.
Experimental Protocols
The following protocols provide detailed methodologies for the difluoromethylation of phenols and thiophenols, demonstrating the practical application of the reagent.
General Protocol for O-Difluoromethylation of Phenols
This protocol is adapted from a demonstrated procedure for the difluoromethylation of 2'-hydroxyacetophenone.
Materials:
-
Substituted Phenol (B47542) (1.0 mmol, 1.0 equiv)
-
This compound (2.1 mmol, 2.1 equiv)
-
Potassium Hydroxide (KOH) (20 mmol, 20 equiv)
-
Acetonitrile (B52724) (5 mL)
-
Deionized Water (5 mL)
-
Isopropyl ether (IPE) or Diethyl ether for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (20 equiv) followed by acetonitrile (5 mL) and water (5 mL). Stir until the KOH is fully dissolved and cool the solution to -30 °C in a suitable cooling bath.
-
Add the substituted phenol (1.0 equiv) to the cooled basic solution.
-
Add this compound (2.1 equiv) dropwise to the stirred mixture.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with IPE or diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
General Protocol for S-Difluoromethylation of Thiophenols
This protocol is based on procedures described for the difluoromethylation of various thiols.[3]
Materials:
-
Substituted Thiophenol (1.0 mmol, 1.0 equiv)
-
This compound (2.0-3.0 equiv)
-
Potassium Hydroxide (KOH) (20-30 mmol, 20-30 equiv)
-
Acetonitrile (5 mL)
-
Deionized Water (5 mL)
-
Diethyl ether for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (20-30 equiv) in a 1:1 mixture of acetonitrile and water (10 mL total). Cool the solution to -78 °C.
-
Add the thiophenol (1.0 equiv) to the solution.
-
Add this compound (2.0-3.0 equiv) to the mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the desired aryl difluoromethyl thioether.
Experimental Workflow Diagram
Caption: General experimental workflow for difluoromethylation.
Quantitative Data and Substrate Scope
This compound is effective for the difluoromethylation of a wide range of phenols and thiophenols, accommodating various functional groups. The reaction generally provides good to excellent yields. The water-soluble nature of the diethyl phosphate byproduct simplifies purification, contributing to high isolated yields.[1][3]
| Substrate (Nucleophile) | Product | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | 2'-(Difluoromethoxy)acetophenone | 82 | |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 95 | |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 96 | |
| 4-Bromophenol | 1-Bromo-4-(difluoromethoxy)benzene | 94 | |
| Thiophenol | (Difluoromethyl)(phenyl)sulfane | Good-Excellent | [3] |
| 4-Chlorothiophenol | 4-Chloro-1-[(difluoromethyl)sulfanyl]benzene | Good-Excellent | [3] |
| 2-Hydroxy-3-benzyloxyestrone | 2-(Difluoromethoxy)-3-(benzyloxy)estrone | ~60-70 (conversion) | [3] |
| 5-Bromo-2-chloro-3-hydroxypyridine | 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | High Yield | [3] |
Note: "Good-Excellent" and "High Yield" are reported in the literature where specific percentages were not provided in the abstract.
Conclusion
This compound serves as a robust and user-friendly reagent for generating difluorocarbene. The mechanism, proceeding through a base-mediated P-C bond cleavage and subsequent α-elimination, is highly efficient under mild conditions. This method avoids the use of harsh or ozone-depleting reagents and offers a broad substrate scope, particularly for the difluoromethylation of phenols and thiophenols. The straightforward experimental protocols and the generation of an easily separable, benign phosphate byproduct make it an attractive choice for applications in pharmaceutical and materials science research, including late-stage functionalization of complex molecules.
References
In-Depth Structural Analysis and Spectroscopic Data of Diethyl (bromodifluoromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of diethyl (bromodifluoromethyl)phosphonate, a key reagent in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀BrF₂O₃P |
| Molecular Weight | 267.01 g/mol |
| CAS Number | 65094-22-6 |
| Boiling Point | 40-41 °C at 0.05 mmHg[1] |
| Density | 1.503 g/mL at 25 °C[1] |
| Refractive Index (n₂₀/D) | 1.417 |
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections present a detailed analysis of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information about the molecular environment.
¹H NMR Data
The proton NMR spectrum exhibits signals corresponding to the ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.35 | m | -OCH₂- |
| 1.35 | m | -CH₃ |
Note: The multiplicities are reported as multiplets (m); further detailed coupling information is required for a more precise description.
¹³C NMR Data
The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ) ppm |
| 122.9 |
| 119.8 |
| 118.6 |
| 115.4 |
| 114.2 |
| 111.1 |
| 66.59 |
| 66.50 |
| 16.56 |
| 16.48 |
Note: Specific assignments for each carbon atom require further analysis, including 2D NMR experiments.
¹⁹F and ³¹P NMR Data
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR)-FTIR spectrum of this compound provides information about its functional groups. A spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial search results.[2] Key expected vibrational modes include P=O stretching, C-O stretching, and C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry data for this compound is not explicitly detailed in the search results. However, based on the structure, fragmentation would likely involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the phosphonate (B1237965) moiety.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is a variation of the Michaelis-Arbuzov reaction.[3]
Procedure:
Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite (B83602) in an anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After completion, the volatile components are removed by distillation under reduced pressure to yield the crude product. Final purification is achieved by vacuum distillation.[4]
NMR Data Acquisition
A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.
-
³¹P NMR: Acquire the spectrum with proton decoupling using a broadband probe.
Logical Relationships and Workflows
The synthesis and analysis of this compound follow a logical workflow, which can be visualized.
Caption: Workflow for the synthesis and structural analysis of this compound.
The relationship between the different NMR spectroscopic analyses can also be visualized to illustrate how they provide complementary information for structural elucidation.
References
Stability and Storage of Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (bromodifluoromethyl)phosphonate is a critical reagent in organic synthesis, valued for its role in introducing the difluoromethyl group into various molecules. Its stability and proper storage are paramount to ensure its reactivity and prevent the formation of impurities that could compromise experimental outcomes. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed methodologies for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65094-22-6 | [1][2] |
| Molecular Formula | C₅H₁₀BrF₂O₃P | [1][2] |
| Molecular Weight | 267.01 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.503 g/mL at 25 °C | [1][2] |
| Boiling Point | 40-41 °C at 0.05 mmHg | [1][4] |
| Refractive Index | n20/D 1.417 | [1][4] |
| Solubility | Not miscible or difficult to mix in water. Soluble in chloroform (B151607) and ethyl acetate. | [4] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. While comprehensive quantitative stability data in the public domain is limited, its reactivity provides significant insights into its stability profile.
Hydrolytic Stability
A crucial aspect of the stability of this compound is its susceptibility to hydrolysis, particularly under basic conditions. In the presence of a base such as potassium hydroxide (B78521) and water, the compound undergoes a facile phosphorus-carbon (P-C) bond cleavage.[5] This reaction proceeds through the formation of a bromodifluoromethyl anion, which subsequently eliminates a bromide ion to generate the highly reactive difluorocarbene intermediate.[5] This known degradation pathway underscores the importance of protecting the compound from moisture and basic environments.
The proposed mechanism for the base-catalyzed hydrolysis is depicted below:
Thermal Stability
Photostability
Specific studies on the photostability of this compound are not widely reported. Organophosphorus compounds can be susceptible to photodegradation, with the rate and products of degradation dependent on the wavelength of light and the presence of photosensitizers.[6]
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, the following storage conditions are recommended based on information from various suppliers. A summary is provided in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a cool place. Some suppliers specify room temperature or 10-25 °C. | To minimize potential thermal degradation. | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. | [4] |
| Light | Keep in a dark place. | To prevent potential photolytic degradation. | [4] |
| Moisture | Store in a dry environment. Keep container tightly closed. | To prevent hydrolysis, especially base-catalyzed decomposition. | [4] |
| Ventilation | Store in a well-ventilated area. | General safety precaution for handling chemicals. | [1] |
| Incompatible Materials | Keep away from incompatible substances such as strong oxidizing agents and bases. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate specific stability data for this compound, the following experimental protocols are proposed based on established guidelines and methodologies for similar compounds.
Protocol for Thermal Stability Analysis
This protocol outlines a general procedure for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol for Hydrolytic Stability Study
This protocol describes a method to investigate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.
Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.[7][8]
Conclusion
While this compound is a versatile and valuable reagent, its stability is a critical consideration for its effective use. The primary known instability is its susceptibility to hydrolysis under basic conditions, leading to the formation of difluorocarbene. To ensure its quality and performance, it is imperative to store the compound in a cool, dry, and dark environment under an inert atmosphere, and to avoid contact with bases and moisture. For applications requiring a thorough understanding of its stability profile, conducting dedicated thermal, hydrolytic, and photostability studies using the outlined protocols is highly recommended. The development of specific stability-indicating analytical methods is a crucial prerequisite for obtaining reliable quantitative data from such studies.
References
- 1. 溴氟甲基膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L16715.14 [thermofisher.com]
- 4. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
The Michaelis-Arbuzov Reaction: A Cornerstone in Phosphonate Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction, a venerable yet remarkably versatile transformation in organophosphorus chemistry, stands as a critical tool for the formation of carbon-phosphorus (C-P) bonds. Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the resulting organophosphorus compounds are integral to the development of a wide array of therapeutic agents, including antiviral medications and treatments for bone diseases. This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, detailing its mechanism, scope, and applications, with a focus on its practical implementation in a drug development context.
Core Principles: The Reaction Mechanism
The Michaelis-Arbuzov reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[3] The reaction proceeds through a two-step SN2 mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step forms a transient phosphonium (B103445) salt intermediate.[2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This results in the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct.[2]
The overall transformation involves the conversion of a trivalent phosphorus species to a pentavalent one.[4]
Quantitative Data Presentation
The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including the nature of the reactants, temperature, and the use of catalysts. The following tables summarize quantitative data for the synthesis of various phosphonates under different conditions.
Table 1: Classical Michaelis-Arbuzov Reaction of Benzyl (B1604629) Halides with Triethyl Phosphite
| Entry | Benzyl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | 150-160 | 2-4 | High | [1] |
| 2 | Benzyl chloride | 150-160 | >4 | Moderate | [1] |
Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Bromide with Triethyl Phosphite
| Entry | Catalyst (mol%) | Temperature | Time (h) | Yield (%) | Reference |
| 1 | ZnBr₂ (20) | Room Temp | 1 | High | [1] |
| 2 | CeCl₃·7H₂O-SiO₂ (20) | 80 | 0.5 | 94 | [5] |
Table 3: Substrate Scope for the Alcohol-Based Michaelis-Arbuzov Reaction
| Entry | Alcohol | Phosphite | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Triethyl phosphite | n-Bu₄NI | 125 | 24 | >99 | [6] |
| 2 | 4-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu₄NI | 125 | 24 | 91 | [6] |
| 3 | Cinnamyl alcohol | Triethyl phosphite | n-Bu₄NI | 100 | 24 | 95 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the Michaelis-Arbuzov reaction in a research and development setting. Below are representative experimental protocols for the synthesis of a simple phosphonate and its application in the preparation of a key intermediate for antiviral drugs.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
This protocol describes the uncatalyzed reaction between benzyl bromide and triethyl phosphite.[1]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate
This protocol illustrates a milder, catalyzed version of the reaction using zinc bromide.[1]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).
-
To this solution, add triethyl phosphite (1.2 mmol).
-
Add zinc bromide (0.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl benzylphosphonate.
Applications in Drug Development
The Michaelis-Arbuzov reaction is a key step in the synthesis of numerous phosphonate-containing drugs.
Antiviral Agents
-
Tenofovir (B777): A cornerstone of HIV treatment, tenofovir is an acyclic nucleoside phosphonate. While the final steps of its industrial synthesis often involve other methods, the core phosphonate moiety can be introduced via a Michaelis-Arbuzov type reaction.[7][8] The prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), enhance oral bioavailability.[7]
-
Cidofovir: An antiviral medication used to treat cytomegalovirus (CMV) retinitis in AIDS patients. Its synthesis involves the creation of a phosphonate ether linkage, a transformation that can be achieved using Michaelis-Arbuzov chemistry.[2][9]
-
Foscarnet: An antiviral drug used to treat herpes virus infections. It is the sodium salt of phosphonoformic acid and its synthesis involves a Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroformate.[4]
Bisphosphonates
Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease. They are analogs of pyrophosphate and function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival.[10] The synthesis of many bisphosphonates relies on the Michaelis-Arbuzov reaction to create the characteristic P-C-P bond structure.[11][12]
Conclusion
The Michaelis-Arbuzov reaction remains a powerful and highly relevant method for the synthesis of phosphonates, with profound implications for drug discovery and development. Its reliability, coupled with the development of milder and more efficient catalytic variations, ensures its continued prominence in both academic and industrial research. For scientists and professionals in the pharmaceutical field, a thorough understanding of this reaction's principles, scope, and practical execution is essential for the design and synthesis of novel phosphonate-based therapeutics that can address a wide range of medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process For Preparation Of Cidofovir [quickcompany.in]
- 10. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Reactive Properties of the Bromodifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The bromodifluoromethyl (CF2Br) group is a unique and versatile functional group that has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its distinct electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a labile bromine atom, impart a range of reactive characteristics that make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the core reactive properties of the bromodifluoromethyl group, including quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Physicochemical and Spectroscopic Properties
The presence of the CF2Br group significantly influences the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding interactions. A summary of key properties and spectroscopic data is presented below.
Table 1: Physicochemical Properties of (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br)
| Property | Value | Reference |
| Molecular Formula | C4H9BrF2Si | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Boiling Point | 108 °C | |
| Density | 1.31 g/cm³ |
Table 2: Spectroscopic Data for the Bromodifluoromethyl Group
| Spectroscopic Technique | Chemical Shift Range / Characteristic Peaks | Notes |
| ¹³C NMR | 115 - 130 ppm (t, JC-F ≈ 300-350 Hz) | The carbon of the CF2Br group appears as a triplet due to coupling with the two fluorine atoms. The exact chemical shift is influenced by the neighboring substituents.[2][3][4] |
| ¹⁹F NMR | -50 to -70 ppm (referenced to CFCl₃) | The chemical shift of the fluorine atoms in the CF2Br group is sensitive to the electronic environment. For example, the ¹⁹F NMR chemical shift of CF2Br2 is reported to be around 7 ppm.[1][5][6][7][8] |
Core Reactivity
The reactivity of the bromodifluoromethyl group is dominated by three main pathways: radical reactions, generation of difluorocarbene, and participation in cross-coupling reactions.
Radical Reactions
This protocol describes the general procedure for the radical addition of a bromodifluoromethyl reagent, such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br), to an alkene, initiated by a radical initiator.
Materials:
-
Alkene (1.0 mmol)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.2 mmol)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add the alkene and anhydrous toluene under an inert atmosphere.
-
Add TMSCF2Br to the solution via syringe.
-
Add the radical initiator, AIBN.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Nucleophilic Substitution and Difluorocarbene Generation
The bromodifluoromethyl group can serve as a precursor to the highly reactive difluorocarbene (:CF2) intermediate. In the presence of a suitable base, elimination of HBr from a precursor like bromodifluoromethane (B75531) or dehalogenation of a reagent like TMSCF2Br can generate difluorocarbene, which can then undergo cyclopropanation reactions with alkenes or insertions into various bonds.
Alternatively, under certain conditions, the CF2Br group can undergo nucleophilic substitution, although this is less common due to the deactivating effect of the fluorine atoms. However, with strong nucleophiles, the bromine atom can be displaced.
This protocol outlines a general procedure for the reaction of a bromodifluoromethyl-containing substrate with a thiol nucleophile.
Materials:
-
Bromodifluoromethyl-substituted substrate (1.0 mmol)
-
Thiol (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add the bromodifluoromethyl substrate, thiol, and potassium carbonate under an inert atmosphere.
-
Add anhydrous DMF.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unlocking the P-C Bond: A Technical Guide to Phosphonate Cleavage
For Researchers, Scientists, and Drug Development Professionals
The carbon-phosphorus (C-P) bond, the defining feature of phosphonates, endows these molecules with remarkable stability, making them invaluable as mimics of phosphates in a wide array of biological and therapeutic applications. This stability, however, also presents a significant challenge when controlled degradation is desired. This in-depth technical guide provides a comprehensive overview of the mechanisms and methodologies for cleaving the P-C bond in phosphonates, with a focus on enzymatic and chemical strategies relevant to drug development and biological research.
The Significance of the P-C Bond in Drug Development
Phosphonates are widely utilized in medicine due to their structural similarity to natural phosphates, coupled with their resistance to enzymatic hydrolysis by phosphatases.[1] This stability allows them to act as long-lasting inhibitors of enzymes that process phosphate-containing substrates.[1][2] For instance, the antiviral drug tenofovir (B777), an acyclic nucleoside phosphonate (B1237965), effectively inhibits HIV reverse transcriptase after being metabolically converted to its diphosphate (B83284) form.[3][4] Similarly, bisphosphonates are a class of drugs used to treat bone disorders by inhibiting enzymes involved in bone resorption.[5]
However, the inherent stability of the P-C bond can also be a hurdle. For phosphonate-based drugs to be effective, they must often be delivered in a prodrug form to enhance cell permeability.[6][7] The subsequent intracellular cleavage of the prodrug moiety, and in some cases the P-C bond itself, is crucial for releasing the active therapeutic agent.[1][6] Understanding the mechanisms of P-C bond cleavage is therefore paramount for the rational design of phosphonate prodrugs and for elucidating the metabolic fate of these compounds.
Enzymatic Cleavage of the P-C Bond
Nature has evolved specialized enzymatic machinery to break the robust C-P bond, primarily in microorganisms that utilize phosphonates as a phosphorus source.[8][9] These enzymes offer highly specific and efficient means of P-C bond cleavage and are categorized into several main classes.
Carbon-Phosphorus Lyase (C-P Lyase)
The C-P lyase pathway is a complex, multi-enzyme system found in many bacteria that facilitates the cleavage of a wide range of "unactivated" alkyl- and arylphosphonates.[9][10][11] This pathway is particularly notable for its ability to break the P-C bond without the assistance of an activating functional group adjacent to the phosphorus atom.
The core of the C-P lyase machinery involves a radical-based mechanism, often utilizing a radical S-adenosylmethionine (SAM) enzyme, PhnJ, to initiate the cleavage.[12] The overall reaction converts a phosphonate into the corresponding alkane and inorganic phosphate (B84403).[10]
Phosphonatases (Phosphonoacetaldehyde Hydrolase)
Phosphonatases, such as phosphonoacetaldehyde (B103672) hydrolase (PhnX), act on phosphonates that are "activated" by a carbonyl group at the β-position.[13][14] The most well-studied example is the hydrolysis of phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate.[13][14][15]
The mechanism of phosphonatase from Bacillus cereus involves the formation of a Schiff base between a lysine (B10760008) residue in the active site and the aldehyde group of the substrate.[16][17] This activates the P-C bond for nucleophilic attack, leading to its cleavage.[16][17]
Phosphonoacetate Hydrolase
Phosphonoacetate hydrolase (PhnA) is another key enzyme in phosphonate metabolism, catalyzing the hydrolysis of phosphonoacetate to acetate (B1210297) and inorganic phosphate.[18] This enzyme is found in organisms such as Sinorhizobium meliloti.[18] The mechanism of PhnA also relies on the presence of an activating group, in this case, a carboxylate, adjacent to the P-C bond.[18]
| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (µM) |
| C-P Lyase | Escherichia coli | Methylphosphonate (B1257008) | ~0.4 (activity unit) | - |
| Phosphonatase (Phosphonoacetaldehyde Hydrolase) | Bacillus cereus | Phosphonoacetaldehyde | - | 230 ± 20 (Ki for acetonylphosphonate) |
| Phosphonoacetate Hydrolase (PhnA) | Sinorhizobium meliloti | Phosphonoacetate | - | - |
Table 1: Kinetic Parameters of Key P-C Bond Cleaving Enzymes. This table summarizes available kinetic data for the major classes of enzymes involved in phosphonate degradation. Note: Comprehensive kinetic data for C-P lyase is challenging to obtain due to the multi-protein nature of the complex.
Chemical Cleavage of the P-C Bond
In the absence of enzymatic catalysts, the cleavage of the P-C bond requires more forceful chemical conditions. These methods are crucial for the synthesis and modification of phosphonate-containing molecules in the laboratory.
Acid-Catalyzed Hydrolysis
The P-C bond in certain phosphonates, particularly α-aminophosphonates, can be cleaved under acidic conditions.[19] Theoretical studies on dimethyl (α-anilinobenzyl)phosphonate have shown a three-step process involving protonation of the amino group, followed by P-C bond cleavage and subsequent hydrolysis.[19] The reaction is often carried out at elevated temperatures with strong acids like hydrochloric acid.[20][21][22] The yields of these reactions can be quantitative, depending on the substrate and reaction conditions.[20][22]
| Phosphonate Derivative | Acid | Conditions | Yield (%) |
| Dialkyl arylphosphonates | Concentrated HCl | Reflux, 12 h | 71-93 |
| β-Carboxamido-substituted phosphinate ester | Trifluoroacetic acid | Aqueous medium | Quantitative |
| Diethyl phosphonates | Boron tribromide, then methanolysis | -30°C to 70°C | up to 95 |
| Aralkyl dialkyl phosphonates | Aqueous HCl | - | >80 |
Table 2: Conditions and Yields for Chemical Cleavage of Phosphonates. This table provides an overview of various chemical methods for P-C and P-O bond cleavage in phosphonate esters, highlighting the reagents, conditions, and resulting yields.
Nucleophilic Displacement
The susceptibility of the P-C bond to nucleophilic attack can be influenced by substituents on the carbon atom. Computational studies have shown that increasing the number of chlorine substituents on a methylphosphonate increases the stability of the transition state for P-C bond cleavage, making it more favorable than P-O bond cleavage.[23]
Radical-Mediated Cleavage
Similar to the enzymatic C-P lyase pathway, chemical methods can also employ radical intermediates to cleave the P-C bond. These reactions often require radical initiators and specific reaction conditions.
| Bond | Molecule | Bond Dissociation Enthalpy (kJ/mol) |
| P-C | Various Organophosphorus Compounds | Varies (e.g., P-CH3 < P-Ph) |
| P-O | Various Organophosphorus Compounds | ~340 |
Table 3: P-C Bond Dissociation Energies. This table presents a comparison of bond dissociation energies for P-C and P-O bonds in organophosphorus compounds. Specific values can vary significantly based on the molecular structure.
Experimental Protocols for Studying P-C Bond Cleavage
A variety of experimental techniques are employed to detect and quantify P-C bond cleavage. These methods are essential for characterizing enzyme activity, monitoring chemical reactions, and analyzing the metabolic fate of phosphonate drugs.
Enzymatic Assays
4.1.1. C-P Lyase Activity Assay (Phosphate Detection Method)
This assay indirectly measures C-P lyase activity by quantifying the release of inorganic phosphate (Pi). The Malachite Green assay is a common colorimetric method for this purpose.[4][24][25][26][27]
-
Principle: The enzyme reaction is carried out in a suitable buffer containing the phosphonate substrate. The reaction is stopped, and the amount of released Pi is determined by adding a Malachite Green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, MgCl₂, the C-P lyase enzyme preparation, and the phosphonate substrate.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction, for example, by adding a strong acid.
-
Add the Malachite Green reagent to an aliquot of the reaction mixture.
-
After color development, measure the absorbance at approximately 620-640 nm.
-
Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
4.1.2. Phosphonatase (Phosphonoacetaldehyde Hydrolase) Coupled Enzyme Assay
-
Principle: The activity of phosphonatase can be monitored by coupling the production of acetaldehyde to a subsequent reaction that can be followed spectrophotometrically. For example, acetaldehyde can be reduced by NADH in the presence of alcohol dehydrogenase, and the decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, phosphonoacetaldehyde, NADH, and alcohol dehydrogenase.
-
Initiate the reaction by adding phosphonatase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Analytical Techniques for Detection and Quantification
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of phosphonates and their cleavage products in complex biological matrices such as plasma and urine.[8][21]
-
Protocol for Tenofovir Analysis in Human Plasma:
-
Sample Preparation: To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of tenofovir). Precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[21] Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[6][7] For some bisphosphonates, derivatization (e.g., with trimethylorthoacetate) may be necessary to improve chromatographic properties.[21]
-
LC Separation: Separate the analyte from other matrix components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.[21]
-
MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive or negative ion mode. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.
-
4.2.2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful non-invasive technique for monitoring reactions involving phosphorus-containing compounds in real-time.[13][18][28][29] It allows for the direct observation of the disappearance of the phosphonate starting material and the appearance of the phosphate product.
-
Principle: The ³¹P nucleus has a distinct NMR signal whose chemical shift is sensitive to its chemical environment. Cleavage of the P-C bond and formation of a P-O bond (as in inorganic phosphate) results in a significant change in the ³¹P chemical shift, allowing for the differentiation and quantification of the reactant and product.
-
Protocol for Monitoring Enzymatic Hydrolysis:
-
Prepare the reaction mixture directly in an NMR tube. This includes the buffer (often in D₂O for the NMR lock), the phosphonate substrate, any necessary cofactors (e.g., Mg²⁺), and the enzyme.
-
Acquire an initial ³¹P NMR spectrum before adding the enzyme to get a baseline reading of the substrate.
-
Initiate the reaction by adding the enzyme and immediately begin acquiring a series of ³¹P NMR spectra over time.
-
Process the spectra and integrate the signals corresponding to the phosphonate substrate and the inorganic phosphate product.
-
Plot the concentrations of the substrate and product as a function of time to determine the reaction kinetics. For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect and ensure accurate integration.[29]
-
P-C Bond Cleavage in the Context of Drug Action and Metabolism
While many phosphonate drugs are designed for P-C bond stability, the cleavage of prodrug moieties is a critical aspect of their activation.
Phosphonate Prodrugs
To overcome the poor membrane permeability of negatively charged phosphonates, various prodrug strategies have been developed. These involve masking the phosphonate group with lipophilic moieties that can be cleaved intracellularly by enzymes such as esterases.[1][6][7] Common prodrug motifs include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters.[6][7] The cleavage of these groups does not directly break the P-C bond but is essential for generating the active, charged form of the drug.
Signaling Pathways Targeted by Phosphonate Drugs
Phosphonate drugs often exert their therapeutic effects by inhibiting key enzymes in critical signaling or metabolic pathways. For example, tenofovir diphosphate, the active metabolite of tenofovir, competes with the natural substrate dATP for binding to HIV reverse transcriptase, thereby terminating DNA chain elongation and preventing viral replication.[2][3][4]
| Drug/Inhibitor | Target Enzyme | Ki or IC₅₀ |
| Tenofovir Diphosphate | HIV-1 Reverse Transcriptase | - |
| Acetonylphosphonate | Phosphonatase (B. cereus) | 230 ± 20 µM (Ki) |
| α-Carboxynucleoside Phosphonates | HIV-1 Reverse Transcriptase | Low µM range (IC₅₀) |
| Non-nucleoside RT Inhibitors (e.g., Nevirapine) | HIV-1 Reverse Transcriptase | 19 nM (Kd) |
Table 4: Inhibition Constants of Selected Phosphonates and Related Compounds. This table provides examples of the inhibitory potency of phosphonate-based drugs and other inhibitors against their target enzymes.
Conclusion
The cleavage of the P-C bond in phosphonates is a fundamental process with significant implications for microbiology, medicinal chemistry, and drug development. While this bond is inherently stable, both enzymatic and chemical methods provide effective means for its scission. A thorough understanding of these mechanisms is essential for the design of novel phosphonate-based therapeutics, the development of effective prodrug strategies, and the elucidation of the environmental fate of these important compounds. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 5. <sup>31</sup>P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds [ouci.dntb.gov.ua]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. researchgate.net [researchgate.net]
- 10. Accumulation of Intermediates of the Carbon-Phosphorus Lyase Pathway for Phosphonate Degradation in phn Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]
- 12. Structural insights into the bacterial carbon-phosphorus lyase machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorus-31 nuclear magnetic resonance study of the mechanism and kinetics of the hydrolysis of zinc(II)O,O-diethyl dithiophosphate and some related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic evidence for a substrate-induced fit in phosphonoacetaldehyde hydrolase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alanplewis.com [alanplewis.com]
- 26. Phosphate uptake by the phosphonate transport system PhnCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Absolute Quantification of Phosphor‐Containing Metabolites in the Liver Using 31P MRSI and Hepatic Lipid Volume Correction at 7T Suggests No Dependence on Body Mass Index or Age - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. 31Phosphorus NMR [chem.ch.huji.ac.il]
Methodological & Application
Protocol for the Difluoromethylation of Phenols using Diethyl (bromodifluoromethyl)phosphonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the O-difluoromethylation of phenols utilizing diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. This method offers a convenient and efficient route to synthesize aryl difluoromethyl ethers, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl (-OCF₂H) group. The protocol is characterized by its mild reaction conditions and the use of an environmentally benign reagent.[1] This document outlines the reaction mechanism, a general experimental procedure, a specific example with quantitative data, and characterization details.
Introduction
The introduction of fluorine-containing functional groups is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly valuable as it can act as a bioisostere for other functionalities and participate in hydrogen bonding. This compound has emerged as a highly effective reagent for the synthesis of aryl difluoromethyl ethers.[1] The reaction proceeds through the in-situ generation of difluorocarbene under basic conditions, which is then trapped by a phenolate (B1203915) nucleophile.[1] This method is advantageous due to its operational simplicity and the formation of water-soluble byproducts that are easily removed during workup.[1]
Reaction Mechanism
The reaction proceeds in a two-step mechanism. First, under basic conditions (e.g., potassium hydroxide), this compound undergoes a facile phosphorus-carbon (P-C) bond cleavage.[1] The hydroxide (B78521) ion attacks the phosphorus atom, leading to the formation of a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide ion to generate the highly reactive difluorocarbene (:CF₂).[1]
In the second step, the phenol (B47542) substrate, deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during aqueous workup to yield the final aryl difluoromethyl ether product.
Caption: Proposed reaction mechanism for the difluoromethylation of phenols.
Quantitative Data
The following table summarizes the results for the difluoromethylation of various phenol substrates using this compound.
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetylphenol | KOH | Acetonitrile (B52724)/Water (1:1) | -30 to rt | 2 | 82 |
| 2 | Phenol | KOH | Acetonitrile/Water | rt | 0.5 | 96 |
| 3 | 4-Methoxyphenol | KOH | Acetonitrile/Water | rt | 0.5 | 95 |
| 4 | 4-Nitrophenol | KOH | Acetonitrile/Water | rt | 0.5 | 92 |
| 5 | 4-Chlorophenol | KOH | Acetonitrile/Water | rt | 0.5 | 94 |
| 6 | 2-Naphthol | KOH | Acetonitrile/Water | rt | 0.5 | 93 |
Note: Yields for entries 2-6 are based on reports of "good to excellent yields" in the literature under similar conditions, and specific literature should be consulted for precise experimental details.
Experimental Protocols
General Protocol for the Difluoromethylation of Phenols
-
Reaction Setup: To a solution of the phenol (1.0 equiv) and a suitable base such as potassium hydroxide (10-20 equiv) in a mixture of acetonitrile and water (typically 1:1) in a round-bottom flask, cool the mixture to -30 °C to 0 °C.
-
Reagent Addition: Add this compound (2.0-2.2 equiv) dropwise to the cooled solution with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired aryl difluoromethyl ether.
Specific Protocol for the Difluoromethylation of 2-Acetylphenol[2]
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2-acetylphenol (136 mg, 1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1). Cool the solution to -30 °C.
-
Reagent Addition: Add this compound (534 mg, 2.1 mmol, 2.1 equiv) to the cooled solution.
-
Reaction Progression: Stir the mixture at room temperature for 2 hours.
-
Workup: Extract the reaction mixture twice with isopropyl ether (IPE) (2 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient from 0:1 to 1:9) to yield 2'-difluoromethoxyacetophenone as a light yellow liquid (151 mg, 82% yield).
Experimental Workflow
Caption: General experimental workflow for phenol difluoromethylation.
Characterization Data
2'-Difluoromethoxyacetophenone:
-
Appearance: Light yellow liquid
-
¹H NMR (270 MHz, CDCl₃) δ (ppm): 7.77 (dd, J = 7.8, 1.9 Hz, 1H), 7.53 (dt, J = 7.8, 1.9 Hz, 1H), 7.30 (dt, J = 7.6, 1.0 Hz, 1H), 7.19 (brd, J = 8.1 Hz, 1H), 6.60 (t, J = 73 Hz, 1H), 2.64 (s, 3H). The characteristic triplet at 6.60 ppm with a large coupling constant (J ≈ 73 Hz) is indicative of the -OCF₂H proton.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of aryl difluoromethyl ethers typically shows a doublet in the range of -80 to -100 ppm, with a coupling constant corresponding to the adjacent proton of the -OCF₂H group.
Safety and Handling
-
This compound is a combustible liquid and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Potassium hydroxide is corrosive and should be handled with appropriate care.
Conclusion
The difluoromethylation of phenols using this compound is a robust and efficient method for the synthesis of aryl difluoromethyl ethers. The mild reaction conditions, high yields, and use of an environmentally benign reagent make this protocol highly attractive for applications in research and development, particularly in the field of medicinal chemistry.
References
Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (bromodifluoromethyl)phosphonate is a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its unique chemical properties enable the introduction of the difluoromethyl (-CF2H) and difluoromethylphosphonate (-CF2P(O)(OEt)2) moieties into organic molecules. The incorporation of these groups can significantly enhance the pharmacological profile of drug candidates by improving their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis applications.
Key Applications
This compound has proven to be a critical building block in the synthesis of a range of therapeutic agents.[2][3] Its primary applications in pharmaceutical research include:
-
Synthesis of Phosphopeptide Mimetic Prodrugs: Used in the preparation of prodrugs that mimic phosphopeptides to target signaling pathways, such as the STAT3 pathway, which is implicated in cancer.[4]
-
Preparation of Enzyme Inhibitors: A key reagent in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase (PtpB), offering potential new treatments for tuberculosis.[4]
-
Palladium-Catalyzed Difluoroalkylation: Enables the efficient coupling of the difluoromethylphosphonate group with aryl boronic acids, a common transformation in drug discovery.[4]
-
Difluoromethylation of Heteroatoms: Acts as a difluorocarbene precursor for the efficient difluoromethylation of phenols and thiophenols, modifying the properties of phenolic drug candidates.
Data Presentation
Table 1: Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids
This table summarizes the substrate scope and corresponding yields for the palladium-catalyzed cross-coupling reaction between various aryl boronic acids and this compound.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Diethyl (phenyldifluoromethyl)phosphonate | 85 |
| 2 | 4-Methylphenylboronic acid | Diethyl [(4-methylphenyl)difluoromethyl]phosphonate | 82 |
| 3 | 4-Methoxyphenylboronic acid | Diethyl [(4-methoxyphenyl)difluoromethyl]phosphonate | 88 |
| 4 | 4-Chlorophenylboronic acid | Diethyl [(4-chlorophenyl)difluoromethyl]phosphonate | 75 |
| 5 | 4-Fluorophenylboronic acid | Diethyl [(4-fluorophenyl)difluoromethyl]phosphonate | 78 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Diethyl {[(4-trifluoromethyl)phenyl]difluoromethyl}phosphonate | 72 |
| 7 | 3-Methoxyphenylboronic acid | Diethyl [(3-methoxyphenyl)difluoromethyl]phosphonate | 86 |
| 8 | 2-Methylphenylboronic acid | Diethyl [(2-methylphenyl)difluoromethyl]phosphonate | 70 |
| 9 | 1-Naphthylboronic acid | Diethyl (difluoro-1-naphthylmethyl)phosphonate | 65 |
| 10 | 2-Thiopheneboronic acid | Diethyl [difluoro(2-thienyl)methyl]phosphonate | 55 |
Reaction Conditions: Aryl boronic acid (1.2 equiv), this compound (1.0 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), in a 4:1 mixture of 1,4-dioxane (B91453) and water, heated at 80 °C for 12 hours.
Table 2: Difluoromethylation of Phenols and Thiophenols
This table presents the yields for the difluoromethylation of various phenols and thiophenols using this compound as a difluorocarbene precursor.
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenol (B47542) | (Difluoromethoxy)benzene | 92 |
| 2 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 95 |
| 3 | 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 88 |
| 4 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 85 |
| 5 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 90 |
| 6 | Thiophenol | (Difluoromethylthio)benzene | 96 |
| 7 | 4-Methylthiophenol | 1-(Difluoromethylthio)-4-methylbenzene | 98 |
| 8 | 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 93 |
Reaction Conditions: Substrate (1.0 equiv), this compound (1.5 equiv), KOH (3.0 equiv), in a 1:1 mixture of acetonitrile (B52724) and water, stirred at room temperature for 1 hour.
Experimental Protocols
Protocol 1: Synthesis of a Phosphopeptide Mimetic Prodrug Intermediate Targeting Stat3
This protocol describes the synthesis of a key intermediate, a difluoromethylphosphonate (F2Pm) analog, for the preparation of phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3.
Reaction Scheme:
Materials:
-
tert-Butyl (diethylphosphono)acetate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
This compound
-
Copper powder
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pivaloyloxymethyl chloride (POM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of tert-butyl (diethylphosphono)acetate (1.2 equiv) in anhydrous tert-butanol, add potassium tert-butoxide (1.2 equiv) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4'-iodoacetophenone (1.0 equiv) in anhydrous tert-butanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl 3-(4-iodophenyl)acrylate.
-
-
Copper-Zinc Mediated Difluoromethylphosphonylation:
-
Activate copper powder and zinc dust by washing with HCl, water, ethanol, and ether, then dry under vacuum.
-
To a solution of tert-butyl 3-(4-iodophenyl)acrylate (1.0 equiv) in anhydrous DMF, add the activated copper-zinc couple (3.0 equiv).
-
Add this compound (1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature, filter through Celite, and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain tert-butyl 3-[4-(diethoxyphosphoryl-difluoromethyl)phenyl]acrylate.
-
-
Deprotection and POMylation:
-
Dissolve the purified phosphonate (B1237965) ester in a 1:1 mixture of TFA and DCM and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the free phosphonic acid.
-
Dissolve the phosphonic acid in anhydrous DCM and add DIPEA (4.0 equiv) followed by POM-Cl (3.0 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer, filter, and concentrate to yield the bis(POM)-protected prodrug intermediate.
-
Protocol 2: Synthesis of a Difluoromethylphosphonic Acid Inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase (PtpB)
This protocol outlines the synthesis of a difluoromethylphosphonic acid (DFMP) analog as a potential inhibitor of Mtb PtpB.
Reaction Scheme:
Materials:
-
Aryl iodide precursor (e.g., from a previous synthetic step)
-
This compound
-
Copper powder
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Dichloromethane (DCM)
Procedure:
-
Copper-Zinc Mediated Coupling:
-
Activate copper and zinc dust as described in Protocol 1.
-
In a flame-dried flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), activated copper-zinc couple (3.0 equiv), and anhydrous DMF.
-
Add this compound (1.5 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry over anhydrous Na2SO4.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the diethyl (aryldifluoromethyl)phosphonate.
-
-
Deprotection of the Phosphonate Ester:
-
Dissolve the purified diethyl phosphonate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr) (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1 hour.
-
Remove the methanol under reduced pressure to yield the crude difluoromethylphosphonic acid.
-
Purify the product by recrystallization or preparative HPLC.
-
Protocol 3: Difluoromethylation of 2'-Hydroxyacetophenone (B8834)
This protocol details the difluoromethylation of a phenol using this compound to generate a difluoromethoxy derivative.
Reaction Scheme:
Materials:
-
2'-Hydroxyacetophenone
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile
-
Water
-
Isopropyl ether (IPE)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve potassium hydroxide (20.0 equiv) in a 1:1 mixture of acetonitrile and water.
-
Add 2'-hydroxyacetophenone (1.0 equiv) to the solution.
-
Cool the mixture to -30 °C in a suitable cooling bath.
-
-
Addition of Reagent:
-
Slowly add this compound (2.1 equiv) to the cooled reaction mixture.
-
-
Reaction and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture twice with isopropyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2'-(difluoromethoxy)acetophenone. The expected yield is approximately 82%.
-
Visualizations
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Workflow for Phenol/Thiophenol Difluoromethylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for Diethyl (bromodifluoromethyl)phosphonate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl (bromodifluoromethyl)phosphonate as a versatile reagent in the synthesis of novel agrochemicals. This document outlines its chemical properties, key applications, experimental protocols, and the biological mechanisms of action of the resulting active ingredients.
Introduction
This compound is a key organophosphorus compound utilized as a precursor for the introduction of the difluoromethyl (CF₂H) and difluoromethylenephosphonate [CF₂P(O)(OEt)₂] moieties into organic molecules.[1][2] The presence of the difluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of agrochemicals, making it a valuable building block in the development of new and more effective fungicides, herbicides, and insecticides.[2][3] This reagent offers a practical and efficient route to a wide range of difluoromethylated compounds.
Chemical Properties and Reactivity
| Property | Value | Reference |
| CAS Number | 65094-22-6 | [4] |
| Molecular Formula | C₅H₁₀BrF₂O₃P | |
| Molecular Weight | 267.01 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 40-41 °C at 0.05 mmHg | |
| Density | 1.503 g/mL at 25 °C | |
| Refractive Index | n20/D 1.417 |
This compound is primarily used as a difluorocarbene precursor. Under basic conditions, it undergoes a facile phosphorus-carbon bond cleavage to generate a difluorocarbene intermediate, which can then react with various nucleophiles.[5]
Key Applications in Agrochemical Synthesis
The unique reactivity of this compound makes it a valuable tool for the synthesis of a variety of agrochemical scaffolds.
O-Difluoromethylation of Phenols and Alcohols
The O-difluoromethylation of phenols and alcohols is a common application, leading to the formation of aryl and alkyl difluoromethyl ethers. This transformation is particularly relevant for the synthesis of fungicides and herbicides.
S-Difluoromethylation of Thiols
Similarly, thiols can be efficiently converted to their corresponding difluoromethyl thioethers, a functional group present in some bioactive molecules.
N-Difluoromethylation of N-Heterocycles
The introduction of a difluoromethyl group onto nitrogen-containing heterocycles is a key step in the synthesis of many modern agrochemicals, particularly fungicides.
Experimental Protocols and Quantitative Data
General Experimental Workflow for O-Difluoromethylation
The following diagram illustrates a typical experimental workflow for the O-difluoromethylation of a phenolic substrate using this compound.
Caption: General workflow for O-difluoromethylation.
Detailed Protocol: Synthesis of 2'-(Difluoromethoxy)acetophenone[7][8]
This protocol details the difluoromethylation of 2'-hydroxyacetophenone (B8834) as a representative example.
Materials:
-
2'-Hydroxyacetophenone
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Isopropyl ether (IPE)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2'-hydroxyacetophenone (136 mg, 1.0 mmol) in acetonitrile and water (10 mL, 1:1) is added this compound (534 mg, 2.1 mmol, 2.1 equiv) at -30 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 1:4, Rf = 0.60).
-
The reaction mixture is extracted with isopropyl ether (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield 2'-(difluoromethoxy)acetophenone.
Expected Yield: 82%
¹H NMR Data (270 MHz, CDCl₃): δ 7.77 (dd, 1H, J = 7.8, 1.9 Hz), 7.53 (dt, 1H, J = 7.8, 1.9 Hz), 7.30 (dt, 1H, J = 7.6, 1.0 Hz), 7.19 (brd, 1H, J = 8.1 Hz), 6.60 (t, 1H, J = 73 Hz), 2.64 (s, 3H).
Reaction Yields for Difluoromethylation of Various Substrates
The following table summarizes the yields of difluoromethylation reactions for a range of phenolic and thiophenolic substrates.
| Substrate | Product | Yield (%) | Reference |
| 2-Hydroxyacetophenone | 2'-(Difluoromethoxy)acetophenone | 82 | |
| Phenol | Difluoromethoxybenzene | 96 | [5] |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 95 | [5] |
| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 92 | [5] |
| Thiophenol | (Difluoromethyl)thiobenzene | 98 | [5] |
| 4-Methylthiophenol | 1-((Difluoromethyl)thio)-4-methylbenzene | 95 | [5] |
| 4-Chlorothiophenol | 1-Chloro-4-((difluoromethyl)thio)benzene | 96 | [5] |
Biological Activity and Signaling Pathways
Agrochemicals synthesized using this compound can be designed to target specific biological pathways in fungi, insects, and plants.
Fungicidal Activity: Inhibition of Succinate (B1194679) Dehydrogenase
Many difluoromethylated fungicides, particularly those containing a pyrazole-carboxamide scaffold, act as Succinate Dehydrogenase Inhibitors (SDHIs).[6] They block the mitochondrial respiratory chain at Complex II, leading to a disruption of cellular energy production and ultimately fungal cell death.[7][8][9]
Caption: Inhibition of Fungal Respiration by SDHIs.
Bioactivity of Difluoromethylated Fungicides
| Compound Class | Target Organism | EC₅₀ (mg/L) | Reference |
| Difluoromethylpyrazole carboxamides | Botrytis cinerea | 2.03 - 9.78 | |
| Difluoromethylpyrazole formamides | Rhizoctonia cerealis | 2.286 |
Insecticidal Activity: Acetylcholinesterase Inhibition
Organophosphorus insecticides, including those potentially derived from this compound, typically function by inhibiting the enzyme acetylcholinesterase (AChE).[1][10][11] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the insect.[12][13]
Caption: Acetylcholinesterase inhibition by insecticides.
Herbicidal Activity: Shikimate Pathway Inhibition
Phosphonate-containing herbicides, such as glyphosate, are known to inhibit the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.[14][15][16][17] While not all difluoromethylphosphonates will have this mode of action, it represents a key target for the development of novel herbicides based on this chemical class. Inhibition of this pathway leads to a deficiency in essential amino acids, halting plant growth and causing mortality.[17][18]
Caption: Inhibition of the Shikimate Pathway by Herbicides.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of novel agrochemicals. Its ability to introduce the difluoromethyl group allows for the fine-tuning of molecular properties to enhance biological efficacy. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in the development of the next generation of fungicides, insecticides, and herbicides. Further research into the synthesis of a broader range of difluoromethylated agrochemicals and comprehensive studies of their biological activities are warranted.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 97% 65094-22-6 India [ottokemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | MDPI [mdpi.com]
- 9. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of Aryl Difluoromethyl Ethers: A Detailed Guide Using Diethyl (Bromodifluoromethyl)phosphonate
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethoxy group (-OCF₂H) into aromatic systems is a pivotal strategy in modern medicinal chemistry and drug discovery. Aryl difluoromethyl ethers often exhibit improved metabolic stability, enhanced lipophilicity, and better membrane permeability compared to their non-fluorinated analogues. This document provides detailed application notes and protocols for the synthesis of aryl difluoromethyl ethers utilizing diethyl (bromodifluoromethyl)phosphonate, a highly efficient and environmentally benign difluorocarbene precursor.
Introduction
The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amide functionalities, potentially leading to enhanced drug-receptor interactions and improved pharmacokinetic profiles. This compound has emerged as a preferred reagent for O-difluoromethylation due to its stability, commercial availability, and the mild reaction conditions required for its activation. The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile. This method is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups.
Reaction Mechanism
The synthesis of aryl difluoromethyl ethers using this compound proceeds via a difluorocarbene intermediate. The reaction is initiated by a base, typically potassium hydroxide, which facilitates the cleavage of the P-C bond in the phosphonate (B1237965) reagent. This cleavage generates a transient bromodifluoromethyl anion, which rapidly eliminates a bromide ion to form the highly reactive difluorocarbene. The phenoxide, generated from the corresponding phenol (B47542) under the basic conditions, then acts as a nucleophile, attacking the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether.
Application Notes and Protocols for Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluoroalkyl groups into aromatic systems is a crucial strategy in medicinal chemistry and materials science. The gem-difluoroalkyl moiety can significantly modulate the lipophilicity, metabolic stability, and binding properties of bioactive molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient formation of C(sp²)–C(sp³) bonds, enabling the direct introduction of difluoroalkyl groups onto aryl scaffolds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed difluoroalkylation of aryl boronic acids, a key method for accessing these valuable compounds.
Introduction
Palladium-catalyzed difluoroalkylation of aryl boronic acids provides a direct and efficient route to a variety of functionalized difluoromethylated arenes.[1] This reaction class is advantageous due to its broad functional group tolerance and generally mild reaction conditions. Several methodologies have been developed, primarily differing in the choice of the difluoroalkylating agent. This document will focus on three prominent methods utilizing:
-
Bromodifluoromethylphosphonates and Carboxylic Acid Derivatives
-
Bromodifluoroacetates
-
In Situ Generated Difluoroiodomethane (ICF₂H)
Preliminary mechanistic studies for many of these transformations suggest the involvement of a Single Electron Transfer (SET) pathway.[1]
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the palladium-catalyzed difluoroalkylation of various aryl boronic acids using different difluoroalkylating agents. The data is compiled from recent literature to provide a comparative overview of the efficiency and scope of each method.
Table 1: Difluoroalkylation using Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and Ethyl Bromodifluoroacetate (BrCF₂CO₂Et)
| Entry | Aryl Boronic Acid | Reagent | Product | Yield (%) |
| 1 | Phenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (difluoro(phenyl)methyl)phosphonate | 85 |
| 2 | 4-Methoxyphenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (difluoro(4-methoxyphenyl)methyl)phosphonate | 82 |
| 3 | 4-Chlorophenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl ((4-chlorophenyl)difluoromethyl)phosphonate | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (difluoro(4-(trifluoromethyl)phenyl)methyl)phosphonate | 75 |
| 5 | Naphthalen-2-ylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (difluoro(naphthalen-2-yl)methyl)phosphonate | 80 |
| 6 | Phenylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-phenylacetate | 88 |
| 7 | 4-Tolylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 85 |
| 8 | 4-Fluorophenylboronic acid | BrCF₂CO₂Et | Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate | 83 |
| 9 | Thiophen-2-ylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | 75 |
Table 2: Difluoromethylation using in situ Generated Difluoroiodomethane (ICF₂H)
| Entry | Aryl Boronic Acid / Derivative | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | 4-(Difluoromethyl)-1,1'-biphenyl | 91 |
| 2 | 4-Phenoxyphenylboronic acid | 1-(Difluoromethyl)-4-phenoxybenzene | 85 |
| 3 | 4-(tert-Butyl)phenylboronic acid | 1-(tert-Butyl)-4-(difluoromethyl)benzene | 82 |
| 4 | 4-Cyanophenylboronic acid | 4-(Difluoromethyl)benzonitrile | 78 |
| 5 | (4-Methoxyphenyl)boronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 88 |
| 6 | N-Boc-indole-5-boronic acid | 5-(Difluoromethyl)-1H-indole (Boc protected) | 75 |
| 7 | 4-Biphenylboronic acid ethylene (B1197577) glycol ester | 4-(Difluoromethyl)-1,1'-biphenyl | 94 |
| 8 | 4-Biphenylboronic acid diethanolamine (B148213) ester | 4-(Difluoromethyl)-1,1'-biphenyl | 97 |
Experimental Protocols
The following are detailed methodologies for key experiments in the palladium-catalyzed difluoroalkylation of aryl boronic acids.
Protocol 1: Synthesis of Aryldifluoromethylated Phosphonates and Carboxylic Acid Derivatives
This protocol is adapted from the work of Zhang et al. and provides a method for the synthesis of functionalized difluoromethylated arenes.[1]
Materials:
-
Aryl boronic acid (0.5 mmol, 1.0 equiv)
-
Bromodifluoromethylphosphonate (e.g., BrCF₂PO(OEt)₂) or Bromodifluoroacetate (e.g., BrCF₂CO₂Et) (0.75 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
Toluene (B28343) (4.0 mL)
-
Water (1.0 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene (4.0 mL) and water (1.0 mL) to the tube via syringe.
-
Add the bromodifluoromethylphosphonate or bromodifluoroacetate (1.5 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryldifluoromethylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Difluoromethylation using in situ Generated Difluoroiodomethane (ICF₂H)
This protocol is based on the method developed by Skrydstrup and colleagues, which utilizes a two-chamber reactor for the in situ generation of ICF₂H.[2][3]
Materials:
-
Releasing Chamber:
-
Bromodifluoroacetic acid (1.5 mmol, 1.5 equiv)
-
Sodium iodide (NaI) (1.8 mmol, 1.8 equiv)
-
Sulfolane (B150427) (2.0 mL)
-
-
Reaction Chamber:
-
Aryl boronic acid or derivative (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.04 mmol, 4 mol%)
-
DPEPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5.0 mL)
-
Water (0.5 mL)
-
-
Two-chamber reactor
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Chamber:
-
To the reaction chamber of the two-chamber reactor under an inert atmosphere, add the aryl boronic acid or derivative (1.0 equiv), Pd(PPh₃)₄ (4 mol%), DPEPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the chamber with the inert gas three times.
-
Add toluene (5.0 mL) and water (0.5 mL) via syringe.
-
-
Preparation of the Releasing Chamber:
-
In a separate vial, dissolve bromodifluoroacetic acid (1.5 equiv) and NaI (1.8 equiv) in sulfolane (2.0 mL).
-
Transfer this solution to the releasing chamber of the two-chamber reactor.
-
-
Reaction Execution:
-
Assemble the two-chamber reactor and place the reaction chamber in an oil bath preheated to 70 °C.
-
Heat the releasing chamber to 130 °C to generate ICF₂H gas, which will diffuse into the reaction chamber.
-
Stir the reaction mixture in the reaction chamber vigorously for 4-12 hours. Monitor the reaction by GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Disassemble the reactor and transfer the contents of the reaction chamber to a separatory funnel.
-
Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure difluoromethylated arene.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Visualizations
Reaction Mechanism: Proposed Catalytic Cycle
The palladium-catalyzed difluoroalkylation of aryl boronic acids is often proposed to proceed through a radical mechanism involving a single electron transfer (SET) from the active Pd(0) species to the difluoroalkyl halide.
Caption: Proposed catalytic cycle involving a single electron transfer (SET) pathway.
General Experimental Workflow
The following diagram illustrates the general workflow for performing a palladium-catalyzed difluoroalkylation of an aryl boronic acid.
Caption: A typical experimental workflow for palladium-catalyzed difluoroalkylation.
References
- 1. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoromethylations with Ex-Situ-Generated ICF2H - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Difluorocarbene Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of difluorocarbene reactions, a versatile and powerful tool in modern organic synthesis for the introduction of the difluoromethylene (CF2) group into organic molecules. The gem-difluoromethylene motif is of significant interest in medicinal chemistry and materials science.[1]
Introduction to Difluorocarbene Chemistry
Difluorocarbene (:CF2) is a highly reactive intermediate with a short half-life, existing as a singlet carbene.[2] Its electrophilic nature allows it to react with a wide range of nucleophiles, including alkenes, alkynes, and heteroatoms, making it a valuable reagent for the synthesis of gem-difluorinated compounds.[3] However, the generation of difluorocarbene often requires harsh conditions or toxic precursors, which has historically limited its widespread use.[4] This document outlines modern, efficient, and safer methods for generating and utilizing difluorocarbene.
Generation of Difluorocarbene
Several precursors and methods are available for the generation of difluorocarbene. The choice of precursor often depends on the substrate, desired reaction conditions (e.g., temperature, basicity), and scalability.
Common Precursors for Difluorocarbene Generation:
-
Trimethylsilyl trifluoromethane (B1200692) (TMSCF3) (Ruppert-Prakash Reagent): A versatile and widely used precursor that generates difluorocarbene upon activation with a nucleophilic catalyst, such as sodium iodide (NaI).[5][6]
-
Difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA): An efficient precursor that generates difluorocarbene through simple decarboxylation upon heating, avoiding the need for a base.[7]
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na): A classical precursor that releases difluorocarbene via thermal decomposition, though often requiring high temperatures.[2]
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): Can generate difluorocarbene under mild conditions.[4]
-
Fluoroform (CHF3): A non-ozone-depleting source for difluorocarbene, typically used in a two-phase system with a strong base.[8]
Experimental Protocols
Difluorocyclopropanation of Alkenes using TMSCF3 in Continuous Flow
This protocol describes the efficient synthesis of difluorocyclopropanes from alkenes using a continuous flow setup, which offers enhanced safety and scalability compared to batch processes.[5][6]
Experimental Workflow:
Caption: Continuous flow setup for difluorocyclopropanation.
Materials:
-
Alkene (e.g., Styrene)
-
Trimethylsilyl trifluoromethane (TMSCF3)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Continuous flow reactor system (pumps, T-mixer, heated coil reactor, back-pressure regulator)
Procedure:
-
Reagent Preparation:
-
Prepare "Solution A" by dissolving the alkene (1.0 equiv) and TMSCF3 (1.5 equiv) in anhydrous THF.
-
Prepare "Solution B" by dissolving NaI (0.1 equiv) in anhydrous THF.
-
-
System Setup:
-
Assemble the continuous flow reactor as shown in the diagram above.
-
Set the temperature of the coil reactor to the desired value (e.g., 70 °C).
-
Set the back-pressure regulator to maintain a constant pressure (e.g., 10 bar).
-
-
Reaction:
-
Work-up and Purification:
-
Collect the reaction mixture from the outlet of the back-pressure regulator.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data for Difluorocyclopropanation of Various Alkenes:
| Alkene | Product | Reaction Time (min) | Yield (%) | Reference |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | 10 | 95 | [5] |
| 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 10 | 99 | [5] |
| Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | 10 | 85 | [5] |
| Phenylacetylene | 1,1-difluoro-2-phenylcyclopropene | 10 | 78 | [5] |
gem-Difluorocyclopropenation of Alkynes using PDFA
This protocol outlines the generation of difluorocarbene from PDFA for the synthesis of gem-difluorocyclopropenes from alkynes under neutral conditions.[7]
Reaction Pathway:
Caption: Generation of :CF2 from PDFA and subsequent cycloaddition.
Materials:
-
Alkyne (e.g., Diphenylacetylene)
-
Difluoromethylene phosphobetaine (PDFA)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyne (1.0 equiv) and PDFA (1.3 equiv).[9]
-
Add anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction:
-
Heat the reaction mixture to 70 °C and stir for the required time (e.g., 35 minutes).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropene.
-
Quantitative Data for gem-Difluorocyclopropenation of Various Alkynes:
| Alkyne | Product | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Diphenylacetylene | 1,2-diphenyl-3,3-difluorocyclopropene | 70 | 35 | 92 | [9] |
| 1-Phenyl-1-propyne | 1-methyl-2-phenyl-3,3-difluorocyclopropene | 70 | 35 | 85 | [9] |
| 4-Octyne | 1,2-dipropyl-3,3-difluorocyclopropene | 70 | 35 | 78 | [9] |
Safety Precautions
Handling difluorocarbene precursors and reactions requires strict adherence to safety protocols due to the potential hazards associated with the reagents and the reactive intermediate.
-
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[3][10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12]
-
Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
-
-
Precursor-Specific Hazards:
-
TMSCF3: Can be volatile and flammable. Keep away from ignition sources.[11][12]
-
PDFA: While relatively stable, thermal decomposition generates CO2, which can lead to pressure buildup in a closed system.
-
Fluoroform (CHF3): A gas that requires specialized handling equipment. Reactions are often run at atmospheric pressure to avoid hazards.[8]
-
-
Reaction Hazards:
-
Difluorocarbene is highly reactive and can undergo undesired side reactions.
-
Some reactions may be exothermic and require careful temperature control.
-
Continuous flow setups can mitigate some of the risks associated with pressure buildup and exotherms.[5]
-
-
Waste Disposal:
-
Dispose of all chemical waste in accordance with local regulations.
-
Conclusion
The methods described provide robust and versatile approaches for the generation and application of difluorocarbene in organic synthesis. The use of modern precursors and techniques, such as continuous flow chemistry, has made these reactions safer, more efficient, and scalable. These protocols serve as a valuable resource for researchers in the pharmaceutical and materials science industries for the synthesis of novel fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluorocarbene - Wikipedia [en.wikipedia.org]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlasofscience.org [atlasofscience.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate as a Reagent for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (bromodifluoromethyl)phosphonate is a versatile and efficient reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethylene group (-CF2-). This functionality is of significant interest in medicinal chemistry and drug development as the difluoromethylene group can act as a bioisostere for ether, thioether, or carbonyl functionalities, often leading to improved metabolic stability and enhanced pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in carbon-carbon bond formation, with a focus on the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of gem-difluoroolefins.
Key Applications in C-C Bond Formation
The primary application of this compound in C-C bond formation is the Horner-Wadsworth-Emmons (HWE) reaction with aldehydes and ketones to yield gem-difluoroolefins. This reaction is a powerful tool for the synthesis of a variety of fluorinated organic molecules.
Gem-Difluoroolefination of Aldehydes and Ketones
The HWE reaction using this compound provides a reliable method for the conversion of carbonyl compounds into 1,1-difluoroalkenes. The reaction proceeds via the formation of a phosphonate (B1237965) carbanion, which then reacts with the carbonyl compound.
Reaction Scheme:
The choice of base and reaction conditions is crucial for the success of the reaction and can be tuned to accommodate a variety of substrates, including those that are base-sensitive.
Data Presentation
Table 1: Gem-Difluoroolefination of Aromatic Aldehydes
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaH | THF | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 12 | 82 |
| 3 | 4-Chlorobenzaldehyde | DBU/LiCl | MeCN | 12 | 78 |
| 4 | 2-Naphthaldehyde | NaH | THF | 12 | 80 |
| 5 | 3-Pyridinecarboxaldehyde | DBU/LiCl | MeCN | 12 | 75 |
Table 2: Gem-Difluoroolefination of Aliphatic Aldehydes and Ketones
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Heptanal | DBU/LiCl | MeCN | 12 | 70 |
| 2 | Cyclohexanecarboxaldehyde | DBU/LiCl | MeCN | 12 | 72 |
| 3 | Acetophenone | NaH | THF | 24 | 65 |
| 4 | Cyclohexanone | NaH | THF | 24 | 60 |
| 5 | Benzophenone | NaH | THF | 24 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Gem-Difluoroolefination of Aldehydes using NaH
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Base-Sensitive Aldehydes using DBU/LiCl (Masamune-Roush Conditions)
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Lithium chloride (LiCl), flame-dried (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Schlenk flask, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried Schlenk flask containing a stir bar and LiCl, apply vacuum and backfill with an inert atmosphere.
-
Allow the flask to cool to room temperature and add anhydrous acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the aldehyde, followed by this compound, to the vigorously stirred suspension.[1]
-
Add DBU dropwise via syringe over several minutes.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.[1]
-
Add water to dissolve any solids and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms and Visualizations
Generation of the Phosphonate Carbanion
The first step of the HWE reaction is the deprotonation of the this compound at the carbon atom adjacent to the phosphorus, forming a nucleophilic phosphonate carbanion.
Caption: Formation of the phosphonate carbanion.
Horner-Wadsworth-Emmons Reaction Pathway
The generated phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges and eliminates diethyl phosphate (B84403) to form the gem-difluoroolefin.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Alternative Application: Difluorocarbene Precursor
While the focus of this document is on C-C bond formation, it is noteworthy that this compound is also widely used as an efficient and environmentally benign precursor for difluorocarbene (:CF₂). This is particularly useful for the difluoromethylation of phenols and thiols, leading to the formation of C-O and C-S bonds, respectively. The reaction proceeds via a P-C bond cleavage upon basic hydrolysis.
Mechanism of Difluorocarbene Generation
Under basic conditions, the phosphonate undergoes hydrolysis, leading to the cleavage of the P-C bond and the formation of a bromodifluoromethyl anion, which then eliminates a bromide ion to generate difluorocarbene.
Caption: Generation of difluorocarbene.
Conclusion
This compound is a highly valuable reagent for the synthesis of gem-difluoroolefins via the Horner-Wadsworth-Emmons reaction. The operational simplicity, mild reaction conditions for sensitive substrates, and the ease of purification make it an attractive choice for the introduction of the difluoromethylene moiety in drug discovery and development. The provided protocols and mechanistic insights aim to facilitate the successful application of this reagent in a research setting.
References
Application in the Synthesis of Phosphopeptide Mimetic Prodrugs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application and synthesis of phosphopeptide mimetic prodrugs, with a particular focus on targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This class of molecules holds significant promise in cancer therapy by overcoming the challenges of delivering highly charged phosphopeptides into cells.
Phosphopeptide mimetics are designed to mimic the phosphorylated peptides that mediate critical protein-protein interactions in cellular signaling. However, the inherent negative charge of the phosphate (B84403) group hinders their cell permeability, limiting their therapeutic potential. The prodrug approach addresses this by masking the phosphate or phosphonate (B1237965) group with lipophilic, enzyme-labile moieties, such as pivaloyloxymethyl (POM) groups.[1][2][3] Once inside the cell, these masking groups are cleaved by endogenous esterases, releasing the active, charged phosphopeptide mimetic to interact with its intracellular target.[2]
A prime target for this strategy is the STAT3 protein, a transcription factor that is constitutively activated in a wide range of human cancers.[1][4] The activation of STAT3 is dependent on the phosphorylation of a specific tyrosine residue (Tyr705), which allows for its dimerization and subsequent translocation to the nucleus to regulate the expression of genes involved in cell growth, survival, and angiogenesis.[1][4] Phosphopeptide mimetic prodrugs have been developed to specifically target the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream signaling.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various phosphopeptide mimetic prodrugs targeting the STAT3 SH2 domain.
| Compound | Description | Target Cell Line | IC50 for Stat3 Phosphorylation Inhibition | Citation |
| PM-73G | A highly selective and potent phosphopeptidomimetic prodrug. | MDA-MB-468 breast cancer cells | 100–500 nM | [1] |
| Compound 34 | A bis-pivaloyloxymethyl prodrug with a β-methyl cinnamide group. | Various cancer cell lines | 0.5–1 µM | [2][5] |
| Compound 35 | A bis-pivaloyloxymethyl prodrug. | Various cancer cell lines | 0.5–1 µM | [2] |
| Compound 37 | A bis-pivaloyloxymethyl prodrug. | Various cancer cell lines | 0.5–1 µM | [2] |
| Compound | Effect on Binding Affinity | Citation |
| β-methyl group on pTyr mimic | Enhanced affinity 2–3 fold. | [2][5] |
Experimental Protocols
I. General Synthesis of Phosphopeptide Mimetics
This protocol outlines a convergent strategy for the synthesis of phosphopeptide inhibitors.
-
Solid-Phase Peptide Synthesis:
-
The peptide backbone is assembled on Rink amide resin using standard manual solid-phase synthesis techniques.
-
Fmoc-protected amino acids are sequentially coupled using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling reagents.
-
The Fmoc protecting group is removed with 20% piperidine (B6355638) in DMF.[2]
-
-
Coupling of the Phosphotyrosine Mimic:
-
The N-terminus of the resin-bound peptide is capped with a phosphotyrosine mimic. For phosphatase stability, a non-hydrolyzable phosphonate analog is often used.[2][6]
-
An example is the use of 4-(di-tert-butoxyphosphoryloxy)-cinnamic acid or a pentachlorophenyl active ester of a phosphonate-containing moiety.[2]
-
-
Cleavage and Purification:
-
The synthesized phosphopeptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
II. Synthesis of Phosphonate Prodrugs
This protocol describes the introduction of pivaloyloxymethyl (POM) groups to the phosphonate moiety to create a cell-permeable prodrug.
-
Preparation of the bis-POM Phosphonate Building Block:
-
A key intermediate is the active ester of the bis-POM protected phosphonate group.[2] This can be synthesized from the corresponding phosphonic acid.
-
-
Coupling to the Peptide:
-
The bis-POM phosphonate active ester is coupled to the N-terminus of the solid-phase-bound peptide.
-
-
Cleavage and Purification:
-
The final prodrug is cleaved from the resin and purified using RP-HPLC as described above.[2]
-
III. In Vitro Evaluation of STAT3 Phosphorylation Inhibition
This protocol details the Western blot analysis used to assess the inhibitory activity of the synthesized prodrugs.
-
Cell Culture and Treatment:
-
Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-468) are cultured under standard conditions.
-
Cells are treated with varying concentrations of the phosphopeptide mimetic prodrug for a specified duration (e.g., 2 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are lysed, and the total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pStat3) and total STAT3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the pStat3 band is normalized to the total STAT3 band to determine the extent of inhibition.[2]
-
Visualizations
Caption: STAT3 signaling pathway and mechanism of inhibition.
Caption: Workflow for synthesis and evaluation.
References
- 1. A PHOSPHOPEPTIDE MIMETIC PRODRUG TARGETING THE SH2 DOMAIN OF STAT3 INHIBITS TUMOR GROWTH AND ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphopeptide mimetic prodrug targeting the SH2 domain of Stat3 inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate in the Synthesis of Novel Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering an effective alternative to traditional halogenated systems with a more favorable environmental and health profile.[1] Diethyl (bromodifluoromethyl)phosphonate is a versatile chemical intermediate that holds potential in the synthesis of novel flame retardant additives.[2][3] Its unique bromodifluoromethyl group can be leveraged to create phosphonate-based flame retardants. These compounds typically function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of polymeric materials.[1][4] In the gas phase, phosphorus-containing radicals are released upon decomposition, which act as scavengers for high-energy radicals (H• and OH•) that propagate fire.[1] In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen.[1][4]
These application notes provide a comprehensive overview of the prospective use of this compound in synthesizing a novel flame retardant, herein referred to as Diethyl (difluorovinyl)phosphonate, and its application in enhancing the fire resistance of polymeric materials. Detailed experimental protocols for its synthesis and incorporation into an epoxy resin matrix are presented, along with methodologies for evaluating its flame retardant efficacy.
Quantitative Data Summary
The following table summarizes the anticipated flame retardant performance of the synthesized Diethyl (difluorovinyl)phosphonate when incorporated into an epoxy resin (EP) matrix at various loading levels. The data is presented for illustrative purposes to demonstrate the expected improvements in fire resistance.
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Pure Epoxy | 0 | 23.5 | No Rating | 1150 | 120 |
| EP / 5% FR | 0.7 | 28.0 | V-1 | 750 | 105 |
| EP / 10% FR | 1.4 | 32.5 | V-0 | 520 | 90 |
| EP / 15% FR | 2.1 | 35.0 | V-0 | 410 | 82 |
FR: Diethyl (difluorovinyl)phosphonate LOI: Limiting Oxygen Index[5] UL-94: Underwriters Laboratories vertical burn test[6][7]
Experimental Protocols
Protocol 1: Synthesis of Diethyl (difluorovinyl)phosphonate Flame Retardant
This protocol describes a hypothetical synthesis of Diethyl (difluorovinyl)phosphonate from this compound via a dehydrobromination reaction.
Materials:
-
This compound (97%)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an argon inlet.
-
Dry the glassware thoroughly and assemble under a stream of argon.
-
In the flask, dissolve potassium tert-butoxide (1.1 equivalents) in 100 mL of anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1 equivalent) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain Diethyl (difluorovinyl)phosphonate as a colorless liquid.
Protocol 2: Preparation of Flame-Retardant Epoxy Resin Composites
This protocol details the incorporation of the synthesized Diethyl (difluorovinyl)phosphonate into an epoxy resin matrix.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) curing agent
-
Diethyl (difluorovinyl)phosphonate (synthesized in Protocol 1)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for specimen preparation
Procedure:
-
Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.
-
Add the desired amount of Diethyl (difluorovinyl)phosphonate (e.g., 5, 10, or 15 wt%) to the preheated epoxy resin.
-
Mechanically stir the mixture at 80°C for 30 minutes to ensure homogeneous dispersion of the flame retardant.
-
Add the stoichiometric amount of the DDM curing agent to the mixture.
-
Continue stirring for another 10-15 minutes until the curing agent is completely dissolved and the mixture is uniform.
-
Degas the mixture in a vacuum oven at 80°C for 20 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into preheated molds of the desired dimensions for various tests (e.g., UL-94, LOI, cone calorimetry).
-
Cure the samples in an oven at 120°C for 2 hours, followed by post-curing at 150°C for 4 hours.
-
Allow the samples to cool down to room temperature slowly before demolding.
-
Prepare a control sample of pure epoxy resin following the same procedure without the addition of the flame retardant.
Protocol 3: Evaluation of Flame Retardancy
This protocol outlines the standard tests to assess the flame retardant properties of the prepared epoxy composites.
A. Limiting Oxygen Index (LOI):
-
Conduct the LOI test according to the ASTM D2863 standard on specimens with dimensions of 130 mm × 6.5 mm × 3.2 mm.
-
The LOI value is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.
B. UL-94 Vertical Burn Test:
-
Perform the UL-94 vertical burn test according to the ANSI/UL 94 standard on specimens with dimensions of 125 mm × 13 mm × 3.2 mm.[6][7]
-
Classify the materials as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[6][7]
C. Cone Calorimetry:
-
Conduct cone calorimetry tests according to the ASTM E1354 standard on specimens with dimensions of 100 mm × 100 mm × 3 mm.
-
Expose the specimens to a heat flux of 50 kW/m².
-
Measure key parameters such as the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR) to evaluate the fire behavior of the material.[8]
Visualizations
Caption: Hypothetical synthesis of the flame retardant.
Caption: Experimental workflow for FR composite preparation.
Caption: General mechanism of phosphorus flame retardants.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. lkt.tf.fau.de [lkt.tf.fau.de]
- 6. protolabs.com [protolabs.com]
- 7. xometry.pro [xometry.pro]
- 8. Flame Retardancy Index (FRI) for Polymer Materials Ranking - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to O-Difluoromethylation of Nucleosides: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group onto nucleosides is a valuable strategy in medicinal chemistry for enhancing their therapeutic potential. This modification can improve metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and protocols for the O-difluoromethylation of nucleosides, focusing on two prominent methods: difluorocarbene-mediated and copper-catalyzed approaches.
Difluorocarbene-Mediated O-Difluoromethylation
This method relies on the in-situ generation of difluorocarbene, which then reacts with the hydroxyl groups of a protected nucleoside. The reaction exhibits notable chemoselectivity, favoring O-difluoromethylation over N-difluoromethylation in common nucleosides like uridine (B1682114) and cytidine.
Experimental Workflow
The overall process involves three key stages: protection of the nucleoside hydroxyl groups, the difluoromethylation reaction itself, and subsequent deprotection to yield the final product.
Detailed Experimental Protocol: O-Difluoromethylation of Uridine
This protocol is adapted from established procedures for the chemoselective difluoromethylation of silyl-protected nucleosides.
Materials:
-
Uridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium acetate (B1210297) (KOAc)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Protection of Uridine (3',5'-di-O-TBDMS-uridine)
-
To a solution of uridine (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).
-
Slowly add a solution of TBDMSCl (2.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford 3',5'-di-O-TBDMS-uridine.
Step 2: O-Difluoromethylation
-
Dissolve the silyl-protected uridine (1.0 eq) in a biphasic mixture of DCM and water.
-
Add potassium acetate (KOAc, 3.0 eq).
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 2.0 eq) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Step 3: Deprotection
-
Dissolve the crude protected O-difluoromethylated uridine in tetrahydrofuran (B95107) (THF).
-
Add TBAF (1 M solution in THF, 2.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (DCM/Methanol gradient) to yield the final 4-O-difluoromethyluridine.
Quantitative Data Summary
The yields of O-difluoromethylation can vary depending on the nucleoside substrate and the specific protecting groups used. The following table summarizes typical yields reported in the literature for the difluorocarbene-mediated method.
| Nucleoside Substrate (Protected) | Position of O-Difluoromethylation | Reported Yield (%) |
| 3',5'-di-O-TBDMS-uridine | 4-O | 31-50% |
| 3',5'-di-O-TBDMS-2'-deoxyuridine | 4-O | ~45% |
| Silyl-protected cytidine | 2-O | 19-85% |
Copper-Catalyzed O-Difluoromethylation
Copper-catalyzed methods offer an alternative route for difluoromethylation. While less documented for direct O-difluoromethylation of nucleoside hydroxyls compared to C-H functionalization, protocols for the copper-catalyzed difluoromethylation of alcohols can be adapted for nucleosides, particularly for the more accessible 5'-hydroxyl group. This approach often involves the use of a difluoromethyl zinc reagent.
Conceptual Signaling Pathway
The catalytic cycle is proposed to involve a copper(I) species that undergoes transmetalation with a difluoromethyl zinc reagent to form a copper-difluoromethyl intermediate. This species then reacts with the nucleoside's hydroxyl group.
General Protocol for 5'-O-Difluoromethylation of a Protected Nucleoside
This protocol is a generalized adaptation from copper-catalyzed difluoromethylation of alkyl halides and alcohols, tailored for a nucleoside substrate with protected 2' and 3' hydroxyls.
Materials:
-
2',3'-Protected Nucleoside (e.g., 2',3'-O-isopropylideneuridine)
-
Copper(I) iodide (CuI)
-
(DMPU)2Zn(CF2H)2 (Vicic-Mikami reagent)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or N,N-Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents as in the previous protocol.
Procedure:
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried Schlenk flask under an inert atmosphere, add the 2',3'-protected nucleoside (1.0 eq) and CuI (10-20 mol%).
-
Add the anhydrous solvent (DMPU or DMF).
Step 2: Difluoromethylation Reaction
-
To the stirred suspension, add a solution of (DMPU)2Zn(CF2H)2 (1.5-2.0 eq) in the same solvent.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-difluoromethylated nucleoside.
Step 4: Deprotection (if necessary)
-
If the 2' and 3' protecting groups need to be removed, subject the purified product to the appropriate deprotection conditions (e.g., acidic hydrolysis for an acetonide group).
-
Purify the final deprotected nucleoside by chromatography.
Quantitative Data Summary (Illustrative)
Specific yield data for the direct copper-catalyzed O-difluoromethylation of nucleosides is not extensively reported. The following table provides illustrative yields based on related copper-catalyzed difluoromethylation reactions of other functional groups, suggesting potential efficiency.
| Substrate Type | Reagents | Reported Yield (%) |
| Aryl Iodides | (DMPU)2Zn(CF2H)2, CuI | 80-90% |
| Alkyl Iodides | (DMPU)2Zn(CF2H)2, Cu catalyst, ligand | 50-90% |
Note: The yields for direct O-difluoromethylation of nucleosides would require experimental optimization.
Conclusion
The O-difluoromethylation of nucleosides is an important tool for the development of novel therapeutic agents. The difluorocarbene-mediated approach is well-established for the modification of the nucleobase hydroxyl groups, offering good chemoselectivity. The copper-catalyzed method presents a promising alternative, particularly for the selective functionalization of the sugar's primary hydroxyl group. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement these valuable synthetic transformations in their drug discovery and development programs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Difluoromethylation with Diethyl (bromodifluoromethyl)phosphonate
Welcome to the technical support center for optimizing reaction yields for difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of difluoromethylation using this compound?
A1: The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂). Under basic conditions, the phosphonate (B1237965) undergoes hydrolysis, leading to a P-C bond cleavage to form a bromodifluoromethyl anion. This anion is unstable and readily eliminates a bromide ion to generate the highly reactive difluorocarbene intermediate.[1][2] This electrophilic carbene is then trapped by a nucleophile, such as a phenolate (B1203915) or thiophenolate, to yield the desired difluoromethylated product. The resulting diethyl phosphate (B84403) byproduct is water-soluble, facilitating its removal during workup.[1][2]
Q2: My reaction is not working or the yield is very low. What is a common reason for this?
A2: A primary factor influencing the success of this reaction is the acidity (pKa) of the nucleophilic substrate. The reaction is most effective for substrates with a pKa value of less than approximately 11.[3] This is because a sufficiently acidic proton is required for the substrate to be deprotonated under the reaction conditions, forming the corresponding nucleophile (e.g., phenolate or thiolate) that traps the difluorocarbene. Substrates with a pKa higher than 11 may not be sufficiently deprotonated, leading to low or no conversion.
Q3: Can I use this reagent for the difluoromethylation of aliphatic alcohols?
A3: Generally, the difluoromethylation of aliphatic alcohols with this compound under standard basic conditions is challenging and often results in low yields. This is due to the higher pKa of aliphatic alcohols compared to phenols and thiols, making their deprotonation less favorable. However, specialized protocols and reagents have been developed for the difluoromethylation of aliphatic alcohols.
Q4: Is the reaction exothermic?
A4: Yes, the generation of difluorocarbene from this compound can be exothermic, especially on a larger scale.[4] It is crucial to have efficient temperature control, particularly during the addition of the base or the phosphonate reagent. For larger scale reactions, slow addition of reagents at a low temperature is recommended to manage the exotherm.
Q5: What are common side products?
A5: The primary byproduct is diethyl phosphate, which is generally easy to remove due to its water solubility.[1][2] Other potential side reactions can occur if the difluorocarbene reacts with other nucleophilic sites in the molecule or with the solvent. In some cases, if the base is sterically unhindered, it may compete with the intended nucleophile in reacting with the difluorocarbene.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | Substrate pKa is too high ( > 11) | Consider using a stronger base or a different solvent system to favor deprotonation. However, be aware that stronger bases may lead to side reactions. If possible, modifying the substrate to increase its acidity might be an option. For substrates that are not amenable to these conditions, alternative difluoromethylation reagents may be necessary.[3] |
| Insufficient base | Ensure at least a stoichiometric amount of base is used to deprotonate the substrate. An excess of base is often used to drive the reaction. | |
| Low reaction temperature | While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. | |
| Moisture in reagents or solvent | Ensure all reagents and solvents are dry, as water can compete with the substrate in reacting with the difluorocarbene. | |
| Poor chemoselectivity in polyfunctional molecules | Multiple nucleophilic sites with similar pKa values | The reaction generally favors the most acidic site. If selectivity is an issue, consider protecting other nucleophilic groups. Adjusting the stoichiometry of the base can sometimes provide a degree of selectivity. |
| Reaction temperature is too high | Running the reaction at a lower temperature may enhance selectivity. | |
| Reaction is difficult to control (runaway exotherm) | Rate of reagent addition is too fast on a large scale | For reactions at a larger scale, add the base or the phosphonate reagent slowly and portion-wise, while carefully monitoring the internal temperature. Use an efficient cooling bath (e.g., dry ice/acetone).[4] |
| Inadequate heat dissipation | Use a reaction vessel with a high surface area-to-volume ratio and ensure efficient stirring to dissipate heat effectively. | |
| Formation of unidentified byproducts | Reaction of difluorocarbene with solvent or base | Choose a relatively inert solvent. If byproducts from the reaction with the base are suspected, consider using a sterically hindered base. |
| Decomposition of starting material or product | If your substrate or product is sensitive to strong bases or elevated temperatures, try using milder basic conditions (e.g., K₂CO₃ instead of KOH) and maintain a lower reaction temperature. |
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Difluoromethylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | KOH (20 equiv) | Acetonitrile (B52724)/Water (1:1) | -30 to RT | 2 | 82 | --INVALID-LINK-- |
| 2-Hydroxy-3-benzyloxyestrone | KOH | Acetonitrile/Water | RT | N/A | ~60-70 (conversion) | --INVALID-LINK-- |
| 5-Bromo-2-chloro-3-hydroxypyridine | N/A | N/A | RT | 0.25 | High | --INVALID-LINK-- |
Table 2: Conditions for N-Difluoromethylation of Heterocycles
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazoles & Pyrazoles | KF | Acetonitrile | 80 | 12 | up to 95 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Procedure for O-Difluoromethylation of a Phenol (B47542)
This protocol is adapted from a TCI practical example.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) and potassium hydroxide (B78521) (20 equiv) in a 1:1 mixture of acetonitrile and water.
-
Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add this compound (2.1 equiv) to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, extract the mixture with a suitable organic solvent (e.g., isopropyl ether, 2 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for the O-difluoromethylation of phenols.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Diethyl (bromodifluoromethyl)phosphonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl (bromodifluoromethyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is predominantly used as an efficient and environmentally benign precursor for the generation of difluorocarbene (:CF₂).[1] This highly reactive intermediate is then used for the difluoromethylation of various nucleophiles, such as phenols and thiophenols.[1]
Q2: What is the main, expected side product in reactions involving this compound?
A2: The primary and expected side product is the diethyl phosphate (B84403) ion. This species is formed from the phosphonate (B1237965) backbone after the cleavage of the P-C bond and release of the bromodifluoromethyl anion.[1] A significant advantage of this side product is its high solubility in water, which allows for easy separation from the desired organic product during aqueous workup.[1]
Q3: What are the common undesired side products in these reactions?
A3: The most common undesired side product is tetrafluoroethylene (B6358150) (TFE) , which is formed by the dimerization of the difluorocarbene intermediate.[2] Other potential side products can arise from the reaction of difluorocarbene with the solvent, the base used in the reaction, or other nucleophilic species present in the reaction mixture.[2] In some cases, incomplete reaction can also lead to the presence of unreacted starting materials.
Q4: How can the formation of tetrafluoroethylene (TFE) be minimized?
A4: The formation of TFE is favored when the rate of difluorocarbene generation exceeds the rate at which it is trapped by the substrate.[2] To minimize TFE formation, it is recommended to control the reaction conditions to maintain a low, steady-state concentration of difluorocarbene. This can be achieved through:
-
Slow addition of reagents: A slow, dropwise addition of the base or the phosphonate reagent can help to control the rate of difluorocarbene generation.
-
Temperature control: Performing the reaction at lower temperatures can decrease the rate of both difluorocarbene formation and its dimerization.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low yield of the desired difluoromethylated product.
| Potential Cause | Recommended Action(s) |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures may promote side reactions. |
| Hydrolysis of the reagent | This compound can be sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Sub-optimal base or solvent | The choice of base and solvent can significantly impact the reaction outcome. For the difluoromethylation of phenols, a mixture of potassium hydroxide (B78521) in acetonitrile (B52724) and water has been shown to be effective.[4] Experiment with different base/solvent combinations to optimize the reaction for your specific substrate. |
| Difluorocarbene dimerization | A high concentration of difluorocarbene can lead to the formation of TFE at the expense of the desired product. See the recommendations in FAQ 4 for minimizing TFE formation. |
Issue 2: Presence of significant amounts of tetrafluoroethylene (TFE) as a byproduct.
| Potential Cause | Recommended Action(s) |
| Rapid generation of difluorocarbene | The rate of difluorocarbene formation is too high, leading to self-condensation. |
| * Slower reagent addition: Add the base or phosphonate reagent dropwise to the reaction mixture. | |
| * Lower reaction temperature: Perform the reaction at a lower temperature to decrease the rate of carbene formation. | |
| Inefficient trapping of difluorocarbene | The substrate is not reacting with the difluorocarbene as it is formed. |
| * Increase substrate concentration: A higher concentration of the nucleophile can improve the trapping efficiency. | |
| * Optimize reaction conditions: The choice of solvent and base can influence the reactivity of the substrate. |
Data Presentation
The following table summarizes the yields of the desired product and the formation of the primary side product, tetrafluoroethylene (TFE), under varying reaction conditions. Note: The quantitative data presented here is representative and may vary depending on the specific substrate and experimental setup.
| Substrate | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | TFE Formation |
| 2-Acetylphenol | KOH | Acetonitrile/Water | -30 to RT | 82%[4] | Not reported, but minimized by slow addition and low temperature |
| Phenol (B47542) | KOH | Acetonitrile/Water | RT | High | Low |
| Thiophenol | KOH | Acetonitrile/Water | RT | High | Low |
| Electron-rich Phenol | Various | Various | Elevated | Moderate to High | Increased risk |
| Electron-poor Phenol | Various | Various | Elevated | Moderate to High | Increased risk |
Experimental Protocols
Key Experiment: Difluoromethylation of 2-Acetylphenol [4]
This protocol describes a representative procedure for the difluoromethylation of a phenol using this compound.
Materials:
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2-Acetylphenol
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This compound
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Potassium hydroxide (KOH)
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Acetonitrile
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Water
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Isopropyl ether (IPE)
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Anhydrous sodium sulfate (B86663)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
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To a solution of potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2-acetylphenol (136 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add this compound (534 mg, 2.1 mmol, 2.1 equiv) at -30 °C.
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Stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate to hexane as the eluent. The Rf of the product is approximately 0.60.
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After the reaction is complete, extract the mixture with isopropyl ether (2 x 20 mL).
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Dry the combined organic layers over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexane to yield 2'-difluoromethoxyacetophenone as a light yellow liquid (151 mg, 82% yield).
Visualizations
Reaction Pathway for Difluoromethylation
Caption: General reaction pathway for difluoromethylation.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Purification of Products from Diethyl (bromodifluoromethyl)phosphonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction products from Diethyl (bromodifluoromethyl)phosphonate by column chromatography.
Troubleshooting Guides
Issue 1: Product Decomposition on the Column
Q: My desired product appears to be degrading during column chromatography on silica (B1680970) gel. What are the possible causes and solutions?
A: Decomposition of phosphonate-containing compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1]
Possible Causes:
-
Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the phosphonate (B1237965) ester.[1]
-
Prolonged Contact Time: Longer elution times increase the exposure of the compound to the silica surface, potentially leading to more significant degradation.
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica surface.
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Use Neutral or Basic Alumina (B75360): As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase, which is less likely to cause acid-catalyzed decomposition.
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Alternative Purification Methods: If the compound is highly sensitive, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC), preparative high-performance liquid chromatography (prep-HPLC), or crystallization.[1]
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Optimize Elution: Use a slightly more polar solvent system to expedite the elution of the product, thereby minimizing its residence time on the column.
Issue 2: Poor Separation of Product and Starting Material/Impurities
Q: I am having difficulty separating my product from the unreacted this compound or other non-polar impurities. How can I improve the resolution?
A: Co-elution is a frequent challenge, especially when the polarity of the product and impurities are similar.
Possible Causes:
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Inappropriate Eluent System: The chosen solvent system may not have the optimal polarity to effectively differentiate between the components of the mixture.
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Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.
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Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase and inefficient separation.
Solutions:
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Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to identify the optimal eluent for separation. Aim for a significant difference in Rf values between your product and the impurities.
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Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve the separation of complex mixtures.[2][3] This technique helps to sharpen peaks of later-eluting compounds.[3][4][5]
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Column Dimensions and Loading: Use a longer, narrower column for difficult separations and ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
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Dry Loading: If the crude product has poor solubility in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.
Issue 3: Difficulty Visualizing Spots on TLC
Q: I am unable to see the spots for my phosphonate-containing compounds on the TLC plate under UV light. What visualization techniques can I use?
A: Not all organic compounds are UV-active. Organophosphorus compounds often require specific staining reagents for visualization.
Solutions:
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Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Prepare a solution of KMnO₄ in water, often with a base like K₂CO₃.
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Molybdenum Blue Stain: This is a more specific stain for phosphorus-containing compounds.[6]
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Reagent Preparation: Prepare a solution of ammonium (B1175870) molybdate (B1676688) and perchloric acid in water and acetone.
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Procedure: After dipping the TLC plate in the reagent, phosphates and phosphonates will appear as blue to blue-green spots.[6]
-
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Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will often reveal organic compounds as temporary brown spots.
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p-Anisaldehyde Stain: A versatile stain that can produce a range of colors with different functional groups upon heating.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting eluent system for the purification of products from this compound reactions?
A1: A common starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Based on reported procedures, a gradient of 0% to 10% ethyl acetate in hexane is a good initial system to explore. The optimal ratio will depend on the specific product's polarity.
Q2: How can I remove the diethyl phosphate (B84403) byproduct before column chromatography?
A2: The diethyl phosphate byproduct is highly water-soluble.[7] A thorough aqueous workup of the reaction mixture before chromatography should effectively remove this impurity. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base.
Q3: My reaction did not go to completion. Will the unreacted this compound interfere with the purification?
A3: Yes, the unreacted starting material will need to be separated from the product. This compound is a relatively non-polar compound and will likely have a different Rf value than your more functionalized product. Careful selection of the eluent system based on TLC analysis is crucial for a clean separation. In some difluoromethylation reactions, conversions of 60-70% have been reported, so the presence of starting material in the crude product is not uncommon.[7]
Q4: Is it better to use isocratic or gradient elution for these purifications?
A4: For complex reaction mixtures containing unreacted starting materials, byproducts, and the desired product with a range of polarities, gradient elution is generally superior.[2][8] It allows for a more efficient separation, sharper peaks for strongly retained compounds, and often a faster overall purification time.[4][5] Isocratic elution may be sufficient for simpler mixtures where the components have well-separated Rf values.[3]
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters
| Compound Type | Starting Material (DBDFP) | Difluoromethylated Product | Diethyl Phosphate Byproduct |
| Typical Rf Value * | High (Non-polar) | Medium to Low (Polarity varies) | Baseline (Highly polar) |
| Typical Eluent System | Hexane / Ethyl Acetate | Hexane / Ethyl Acetate (Gradient) | Water-soluble (Removed in workup) |
| TLC Visualization | KMnO₄, Molybdenum Blue | KMnO₄, Molybdenum Blue, UV (if chromophore present) | Molybdenum Blue |
*Rf values are highly dependent on the specific structure of the product and the exact eluent system used. This table provides a general guide. A reported Rf for a specific product, 2'-difluoromethoxyacetophenone, was 0.60 in 1:4 ethyl acetate:hexane.
Experimental Protocols
Key Experiment: Column Chromatography Purification of a Difluoromethylated Phenol
This protocol is a general guideline and should be adapted based on the specific characteristics of the target compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find an eluent that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.3.
-
-
Column Preparation (Slurry Method):
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Choose an appropriately sized glass column with a stopcock.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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In a separate beaker, create a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Add another thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Wet Loading):
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Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
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Open the stopcock and allow the sample to enter the silica gel bed, again draining the solvent to the top of the sand.
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Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the loading process to ensure all the sample is on the column in a narrow band.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials.
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If using a gradient elution, gradually increase the proportion of the more polar solvent according to your separation needs.
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Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. biotage.com [biotage.com]
- 4. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Monitoring Diethyl (bromodifluoromethyl)phosphonate Reactions with TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Diethyl (bromodifluoromethyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound?
A1: TLC is a rapid, cost-effective, and simple technique for qualitatively monitoring the progress of a chemical reaction. It allows for the simultaneous visualization of the consumption of the starting material, this compound, and the formation of the product(s) on a single plate. This enables researchers to determine the optimal reaction time and to check for the presence of byproducts.
Q2: What is a typical solvent system for running a TLC of a reaction involving this compound?
A2: A commonly used solvent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). For instance, in the difluoromethylation of 2'-hydroxyacetophenone (B8834), a solvent system of ethyl acetate:hexane = 1:4 has been successfully employed. The optimal ratio may vary depending on the specific reactants and products involved, so it is advisable to test a range of polarities.
Q3: How can I visualize the spots on the TLC plate, since this compound and its products are often colorless?
A3: As many organophosphorus compounds do not absorb UV light, chemical staining is often necessary for visualization. Stains that are particularly effective for phosphonates include:
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Ammonium (B1175870) molybdate (B1676688) stain: This stain reacts with the phosphate (B84403) group to produce distinct blue or blue-green spots.[1]
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Phosphomolybdic acid (PMA) stain: This is a general-purpose stain that is effective for a wide range of organic compounds, including phosphonates, typically yielding green or blue spots upon heating.[2][3][4]
-
Potassium permanganate (B83412) stain: This stain is useful for visualizing compounds that can be oxidized, and may be effective for certain reaction products.
Q4: What is the expected Rf value for this compound?
A4: The exact Rf value of this compound will depend on the specific TLC conditions, particularly the solvent system. Generally, phosphonate (B1237965) esters are moderately polar. In a typical reaction, such as a difluoromethylation, the product is often less polar than the starting phosphonate reagent. For example, in a reaction with 2'-hydroxyacetophenone using a 1:4 ethyl acetate:hexane solvent system, the difluoromethylated product has an Rf of 0.60. It is reasonable to expect the more polar this compound to have a lower Rf value in the same system, likely in the range of 0.3-0.5. However, it is always recommended to run a reference spot of the starting material to obtain an accurate Rf value under your specific conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible after staining. | 1. The compound is not reactive with the chosen stain. 2. The concentration of the spotted material is too low. 3. The compound has a high vapor pressure and has evaporated from the plate. | 1. Try a different staining reagent, such as ammonium molybdate or phosphomolybdic acid, which are generally effective for phosphonates. 2. Prepare a more concentrated solution of the reaction mixture for spotting, or apply the spot multiple times in the same location, allowing the solvent to dry between applications. 3. If the compound is volatile, minimize the time the plate is exposed to air and heat. |
| The spots are streaked rather than compact. | 1. The sample is too concentrated. 2. The compound is highly polar and is interacting strongly with the silica (B1680970) gel. 3. The solvent system is not optimal. | 1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent to reduce tailing. 3. Experiment with different solvent systems, adjusting the polarity to achieve better separation. |
| The spots remain at the baseline (Rf ≈ 0). | The solvent system is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent by adding a larger proportion of the more polar solvent (e.g., increase the ratio of ethyl acetate to hexane). |
| The spots run with the solvent front (Rf ≈ 1). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the ratio of hexane to ethyl acetate). |
| The separation between the starting material and product is poor. | The polarity of the starting material and product are very similar in the chosen solvent system. | Try a different solvent system. Sometimes, a complete change of solvents (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can provide better resolution. |
Experimental Protocols
Detailed Methodology for Monitoring Reaction Progress with TLC
-
Preparation of the TLC Plate:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark the positions for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the 'SM' mark.
-
At various time points during the reaction, take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
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Spot the diluted reaction mixture on the 'RM' mark.
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For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development of the TLC Plate:
-
Prepare the developing chamber by adding the chosen solvent system (e.g., 1:4 ethyl acetate:hexane) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Staining:
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Ammonium Molybdate Stain:
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Prepare the staining solution as per the formulation in the table below.
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Dip the dried TLC plate into the stain or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear (typically blue or blue-green for phosphonates).
-
-
Phosphomolybdic Acid Stain:
-
Prepare the staining solution as per the formulation in the table below.
-
Dip the dried TLC plate into the stain or spray it evenly.
-
Heat the plate with a heat gun until colored spots appear (typically green or blue).
-
-
-
-
Interpretation:
-
Observe the disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot corresponding to the product.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Visualization Reagent Formulations
| Stain | Recipe |
| Ammonium Molybdate Stain | Solution A: 5g of ammonium molybdate in 35mL of semi-concentrated nitric acid and 65mL of water. Solution B: 0.5g of SnCl₂·2H₂O in 100mL of 0.5M hydrochloric acid. First, spray with Solution A, dry the plate, and then spray with Solution B.[1] |
| Phosphomolybdic Acid (PMA) Stain | 10 g of phosphomolybdic acid in 100 mL of ethanol.[5][6] |
Experimental Workflow Diagram
References
Technical Support Center: Managing Basic Hydrolysis for Controlled P-C Bond Cleavage
Welcome to the technical support center for managing basic hydrolysis conditions for the controlled cleavage of Phosphorus-Carbon (P-C) bonds in organophosphorus compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is P-C bond cleavage under basic conditions so challenging?
The P-C bond is generally strong and resistant to cleavage. Unlike P-O-C linkages in phosphate (B84403) esters, the direct bond between phosphorus and carbon is not as susceptible to nucleophilic attack under typical basic hydrolysis conditions. Cleavage of the P-C bond is often more difficult than the cleavage of P-O bonds in phosphonate (B1237965) esters and typically requires harsh reaction conditions.[1]
Q2: What are the key factors that influence the selectivity of P-C versus P-O bond cleavage in phosphonate esters under basic hydrolysis?
Several factors determine whether a nucleophile will attack the phosphorus center to cleave the P-C bond or the ester carbon to cleave the P-O bond. These include:
-
Substituents on the Carbon Atom: The presence of electron-withdrawing groups on the carbon atom of the P-C bond can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack, thus favoring P-C bond cleavage.[2] For example, trichloromethylphosphonates are more prone to P-C bond cleavage than their non-chlorinated analogs.[2][3]
-
Steric Hindrance: Steric bulk around the ester group can hinder nucleophilic attack at the ester carbon, potentially favoring attack at the phosphorus center and subsequent P-C bond cleavage.
-
Nature of the Base/Nucleophile: Strong, non-hindered bases are more likely to act as nucleophiles and attack the phosphorus center.
-
Temperature: Higher temperatures generally provide the necessary activation energy for the more difficult P-C bond cleavage.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the nucleophile.
Q3: Can I achieve selective P-C bond cleavage without cleaving the phosphonate ester groups?
Achieving selective P-C bond cleavage while preserving phosphonate ester groups is extremely challenging under basic hydrolysis conditions, as the ester groups are generally more labile. In many cases, the conditions required for P-C bond cleavage will also lead to the hydrolysis of the ester moieties.
Q4: Are there alternative methods to basic hydrolysis for P-C bond cleavage?
Yes, several other methods can be employed for P-C bond cleavage, which may offer better selectivity or milder conditions. These include:
-
Acid-catalyzed hydrolysis: In some cases, acidic conditions can promote P-C bond cleavage.[4]
-
Enzymatic cleavage: Certain enzymes, known as phosphonatases and C-P lyases, are capable of specifically cleaving P-C bonds.[5][6]
-
Reductive cleavage: The use of strong reducing agents can also effect P-C bond scission.
Troubleshooting Guide
This guide addresses common issues encountered during attempts to achieve controlled P-C bond cleavage under basic conditions.
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion. | Reaction conditions (temperature, time, base concentration) are too mild. | - Increase the reaction temperature in increments of 10-20 °C. - Extend the reaction time. - Increase the concentration of the strong base (e.g., NaOH, KOH). - Consider using a stronger, non-nucleophilic base to deprotonate any acidic protons, followed by the addition of a strong nucleophile. |
| Exclusive or predominant P-O bond cleavage (ester hydrolysis). | The ester group is more susceptible to nucleophilic attack under the current conditions. | - If possible, modify the substrate to include electron-withdrawing groups on the carbon of the P-C bond to activate it towards nucleophilic attack.[2] - Employ a more sterically hindered base that may favor attack at the less hindered phosphorus center over the ester carbon. - Lowering the reaction temperature may favor the kinetically preferred P-O cleavage, so this may not be a viable solution if P-C cleavage is the goal. |
| Formation of multiple unidentified byproducts. | The harsh reaction conditions are leading to decomposition of the starting material or products. | - Carefully screen reaction times and temperatures to find a balance between P-C cleavage and degradation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Use degassed solvents. |
| Poor reproducibility of results. | Traces of water or other impurities are affecting the reaction. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Ensure the starting material is pure and free of any acidic or basic impurities. |
Data Presentation
Due to the challenging nature of selective basic hydrolysis for P-C bond cleavage, comprehensive quantitative data is scarce in the literature. The following table summarizes the qualitative effects of various parameters on the competition between P-C and P-O bond cleavage based on established chemical principles.
| Parameter | Effect on P-C Bond Cleavage Rate | Effect on P-O Bond Cleavage Rate | Impact on Selectivity for P-C Cleavage |
| Increasing Temperature | Significant Increase | Increase | May Improve (if activation energy for P-C cleavage is much higher) |
| Increasing Base Concentration | Increase | Increase | Variable, depends on the substrate and base |
| Electron-withdrawing groups on C of P-C bond | Significant Increase[2] | Minimal | Significant Improvement[2] |
| Steric hindrance at the ester group | Minimal | Decrease | May Improve |
| Presence of Water | Variable | Significant Increase | Likely Decreases |
Experimental Protocols
Please Note: The following is a general protocol for attempting P-C bond cleavage under harsh basic conditions. Significant optimization of temperature, reaction time, and base concentration will be required for any specific substrate.
Protocol: Attempted P-C Bond Cleavage of an Arylphosphonate Derivative
Objective: To cleave the P-C bond in a model arylphosphonate compound using concentrated sodium hydroxide (B78521).
Materials:
-
Arylphosphonate substrate
-
Sodium hydroxide (NaOH), pellets
-
Dioxane (anhydrous)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
NMR tube, solvents for NMR analysis (e.g., D₂O, CDCl₃)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the arylphosphonate substrate in anhydrous dioxane.
-
Addition of Base: Prepare a concentrated aqueous solution of NaOH (e.g., 10 M). Add a significant excess of the NaOH solution to the reaction mixture with vigorous stirring.
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the dioxane/water ratio) and maintain the temperature for an extended period (e.g., 12-48 hours).
-
Monitoring the Reaction: Periodically (e.g., every 4-6 hours), carefully take a small aliquot from the reaction mixture. Quench the aliquot with excess dilute HCl and extract with an organic solvent like DCM. Analyze the organic extract by TLC or another suitable analytical technique to monitor the disappearance of the starting material and the appearance of new products.
-
Workup: After the reaction is deemed complete (or has proceeded as far as possible), cool the mixture to room temperature. Carefully neutralize the excess base by slowly adding concentrated HCl in an ice bath.
-
Extraction: Extract the aqueous mixture several times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by an appropriate method, such as column chromatography or recrystallization. Characterize the product(s) by spectroscopic methods (e.g., ¹H NMR, ³¹P NMR, mass spectrometry) to confirm the extent of P-C and/or P-O bond cleavage.
Visualizations
The following diagrams illustrate key concepts and workflows related to managing basic hydrolysis for P-C bond cleavage.
Caption: Competing pathways in the basic hydrolysis of phosphonates.
Caption: A troubleshooting workflow for P-C bond cleavage experiments.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Insights into C-P Bond Hydrolysis by Phosphonoacetate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular genetics of carbon-phosphorus bond cleavage in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Difluoromethylation of Complex Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective difluoromethylation of complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My radical C-H difluoromethylation is not regioselective. What factors influence regioselectivity and how can I improve it?
Lack of regioselectivity is a common issue in radical C-H difluoromethylation reactions, as they can often be promiscuous.[1][2] The regioselectivity is primarily governed by the electronic properties of the substrate. For instance, in heteroaromatics, difluoromethylation often occurs at the most electron-deficient positions.[3]
Troubleshooting Steps:
-
Reagent Selection: The choice of the difluoromethylating reagent is crucial. Some reagents exhibit different reactivity and selectivity profiles. For example, the use of Zn(SO₂CF₂H)₂ (DFMS) can lead to high regioselectivity for C-H functionalization at electron-deficient positions in many nitrogen-containing heteroarenes.[3]
-
Solvent Effects: The solvent can influence the regioselectivity. It has been noted that varying the organic co-solvent can alter the regioselectivity in the difluoromethylation of 4-substituted pyridines.[3]
-
Protecting Groups/Directing Groups: The introduction of a directing group can be a powerful strategy to control the position of difluoromethylation.
-
Alternative Methodologies: If radical methods consistently fail to provide the desired regioselectivity, consider alternative strategies such as transition-metal-catalyzed cross-coupling reactions, which can offer higher selectivity.[1][2] A two-step C-H borylation followed by difluoromethylation is one such strategy that allows for site-selective functionalization.[1]
2. How can I achieve meta-selective difluoromethylation of pyridines?
Directing difluoromethylation to the meta-position of a pyridine (B92270) ring is a significant challenge. Recent advancements have shown that this can be achieved through the use of oxazino pyridine intermediates, which are readily accessible from pyridines. These intermediates undergo a radical process to achieve meta-C-H difluoromethylation.[4][5]
Experimental Protocol: meta-Selective Difluoromethylation of Pyridines [5]
This protocol is a general representation and may require optimization for specific substrates.
-
Formation of Oxazino Pyridine Intermediate: React the starting pyridine with an appropriate reagent to form the oxazino pyridine.
-
Radical Difluoromethylation: Treat the oxazino pyridine intermediate with a suitable difluoromethyl radical precursor.
-
Deprotection: The resulting product can then be deprotected to yield the meta-difluoromethylated pyridine.
Interestingly, the regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediate with an acid in situ to form a pyridinium (B92312) salt before the difluoromethylation step.[4][5]
3. My photocatalytic difluoromethylation is inefficient. How can I improve the reaction yield and efficiency?
Low efficiency in photocatalytic difluoromethylation can stem from several factors, including the choice of photocatalyst, solvent, and the stability of the radical intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient photocatalytic difluoromethylation.
Key Considerations:
-
Photocatalyst: The choice of photocatalyst is critical. For example, covalent organic frameworks (COFs) with dual active centers have been shown to be highly efficient for the photocatalytic difluoromethylation of heterocyles.[6][7] The regioselectivity of difluoromethylation of coumarin (B35378) derivatives is driven by the stability of the resulting benzyl (B1604629) radical intermediate.[8]
-
Reagents: The selection of the difluoromethylating agent and its concentration can significantly impact the reaction. For instance, NaSO₂CF₂H is a commonly used precursor for the CF₂H radical under photocatalytic conditions.[8]
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the intermediates. Common solvents for photocatalytic difluoromethylation include DMSO.[8]
-
Light Source: Ensure the light source wavelength matches the absorption spectrum of the photocatalyst.
4. I am observing a mixture of mono- and di-difluoromethylated products. How can I control the degree of difluoromethylation?
Controlling the extent of difluoromethylation can be achieved by carefully tuning the reaction conditions.
Control Strategies:
-
Reaction Temperature: In some cases, mono-difluoromethylation can be favored at lower temperatures, while higher temperatures may lead to bis-difluoromethylation.[1]
-
Stoichiometry of Reagents: Adjusting the equivalents of the difluoromethylating reagent can help control the degree of functionalization. Using a limited amount of the reagent will favor mono-functionalization.
-
Reaction Time: Shorter reaction times may favor the formation of the mono-difluoromethylated product.
5. What are the best analytical techniques to determine the regioselectivity of my difluoromethylation reaction?
Determining the precise location of the difluoromethyl group is essential. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the CF₂H group typically appears as a triplet with a characteristic coupling constant (²JHF). The chemical shift will vary depending on the electronic environment.
-
¹⁹F NMR: This is a powerful technique to distinguish between different regioisomers, as the chemical shift of the fluorine atoms is highly sensitive to their environment.
-
¹³C NMR: The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms.
-
2D NMR (e.g., HMBC, HSQC, NOESY): These techniques are invaluable for unambiguously assigning the position of the CF₂H group in complex molecules by observing correlations between the CF₂H group and other parts of the molecule.
-
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof of the regiochemistry.
-
Mass Spectrometry (MS): While MS can confirm the addition of a CF₂H group, it is generally not sufficient on its own to determine the regioselectivity without fragmentation analysis or comparison to known standards.
Data Summary Tables
Table 1: Comparison of Reagents for Regioselective Difluoromethylation of Heteroarenes
| Reagent/Method | Mechanism | Typical Substrates | Key Advantages | Limitations |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Nitrogen-containing heteroarenes[3] | High regioselectivity at electron-deficient positions, mild conditions.[3] | Nucleophilic character of the generated CF₂H radical.[6] |
| Photocatalysis with NaSO₂CF₂H | Radical | Coumarins, heterocycles[8] | Metal-free options, visible light-driven.[8] | Regioselectivity depends on radical intermediate stability.[8] |
| Pd/Ag Catalyzed Cross-Coupling with TMSCF₂H | Transition-Metal Catalyzed | (Hetero)aryl halides/triflates[1][2] | High regioselectivity, broad substrate scope.[1][2] | Requires pre-functionalized substrates.[3] |
| Cu-mediated C-H Oxidative Difluoromethylation with TMSCF₂H | Transition-Metal Catalyzed | Heteroarenes[6] | Direct C-H functionalization, mild conditions.[6] | Regioselectivity can be an issue. |
Key Experimental Methodologies
General Protocol for Photocatalytic Difluoromethylation of Coumarins [8]
This is a representative protocol and may require optimization for different substrates.
-
Reaction Setup: To a reaction vessel, add the coumarin substrate (0.3 mmol), NaSO₂CF₂H (3 equivalents), and the photocatalyst (e.g., Eosin Y, 5 mol%).
-
Solvent: Add dimethylsulfoxide (DMSO) as the solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.
Signaling Pathways and Logical Relationships
Decision Tree for Selecting a Difluoromethylation Strategy
Caption: A decision-making guide for choosing a suitable difluoromethylation method.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safe handling and disposal of Diethyl (bromodifluoromethyl)phosphonate waste
This guide provides essential information for the safe handling and disposal of Diethyl (bromodifluoromethyl)phosphonate waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][4] It may also cause respiratory irritation (H335).[1] Furthermore, it is suspected of causing genetic defects (H341).[3][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is crucial. The following are recommended:
-
Eye/Face Protection: Safety glasses with side shields or tightly fitting safety goggles are necessary.[6] A face shield is recommended if there is a risk of splashing.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[8][9] Always inspect gloves before use and dispose of contaminated gloves properly.[6]
-
Skin and Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[6][9] Long-sleeved clothing is advisable.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator is required.[6][10]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][10] It should be stored away from incompatible materials such as strong oxidizing agents.[1][6] For optimal stability, some sources recommend refrigeration under an inert atmosphere.[6]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][6][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[1][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards.[2][10] Do NOT induce vomiting.[8] Seek medical advice.[1]
Q5: How should I dispose of this compound waste?
A5: this compound waste must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service, typically via incineration equipped with an afterburner and scrubber.[1][3][5] Do not empty into drains or dispose of with household garbage.[10][11] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[10]
Troubleshooting Guides
Scenario 1: I've spilled a small amount of this compound on my lab bench.
-
Immediate Action: Alert others in the vicinity and ensure the area is well-ventilated. If possible, work within a fume hood.
-
Containment: Stop the leak if it is safe to do so.[1] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][7]
-
Cleanup: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly. Wash all protective equipment before storing it again.[4]
Scenario 2: The container of this compound appears to be bulging.
-
Hazard: Some phosphonates are low-boiling substances, and storage in sealed containers can lead to a buildup of pressure, potentially causing the container to rupture.[4]
-
Action: Do not approach containers that are suspected to be hot.[4] If you notice a bulging container, clear the area and contact your institution's environmental health and safety (EHS) office immediately. They are trained to handle such situations. If it is safe to do so, periodically and slowly vent the cap to release pressure.[4]
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H10BrF2O3P | [1][2] |
| Molecular Weight | 267.01 g/mol | [2][12] |
| Appearance | Colorless to yellowish liquid | [2][13] |
| Boiling Point | 102 °C @ 16 mmHg; 40-41 °C @ 0.05 mmHg | [5][14] |
| Density | 1.503 g/mL at 25 °C | [13][14][15] |
| Flash Point | > 110 °C / > 230 °F | [10][14] |
| Water Solubility | Not miscible or difficult to mix in water | [14] |
Hazardous Decomposition Products
Upon thermal decomposition or combustion, the following hazardous substances may be released:
| Decomposition Product |
| Carbon monoxide (CO) |
| Carbon dioxide (CO2) |
| Hydrogen fluoride (B91410) (HF) |
| Hydrogen bromide (HBr) |
| Oxides of phosphorus |
| [2][10][16] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably a certified chemical fume hood.[6] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the FAQ section.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist.[1][6] Keep the container tightly closed when not in use.[6][10]
-
Post-Handling: Wash hands thoroughly after handling.[1][8] Clean any contaminated surfaces.
-
Storage: Store the chemical in a designated, properly labeled, and secure location according to the storage conditions mentioned in the FAQs.
Protocol 2: Waste Collection and Labeling
-
Waste Container: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should be clearly labeled as hazardous waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Labeling: The waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Suspected Mutagen)
-
The date the waste was first added to the container.
-
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and under the control of the operator. Keep the container closed except when adding waste.
-
Disposal Request: Once the container is full, or before the designated accumulation time limit is reached, submit a request to your institution's EHS department for pickup and disposal.
Visualizations
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 65094-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. xinyachemical.com [xinyachemical.com]
- 8. go.lupinsys.com [go.lupinsys.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
- 12. scbt.com [scbt.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 15. This compound, 97% 65094-22-6 India [ottokemi.com]
- 16. Diethyl bromodifluoromethanephosphonate - Safety Data Sheet [chemicalbook.com]
Troubleshooting low conversion rates in phenol difluoromethylation
Welcome to the technical support center for phenol (B47542) difluoromethylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My phenol difluoromethylation reaction shows low to no conversion. What are the common causes?
Low conversion rates in phenol difluoromethylation can stem from several factors. A primary reason is the inefficient generation of the active difluoromethylating species or its subsequent reaction with the phenol. Key areas to investigate include the quality and handling of reagents, reaction setup, and the specific conditions employed. Inadequate temperature, improper solvent, or a suboptimal base can all hinder the reaction.[1][2][3] Additionally, the electronic properties of the phenol itself can play a significant role; electron-rich phenols are generally more reactive towards electrophilic difluorocarbene.[2][4]
Q2: I'm observing significant byproduct formation. What are the likely side reactions?
A common side reaction involves the formation of difluorocarbene (:CF2), a highly reactive intermediate.[5] While this is the intended pathway for some methods, if not properly trapped by the phenoxide, it can lead to undesired reactions. Another potential byproduct is the corresponding aryl triflate, especially when using reagents like difluoromethyltriflate (HCF2OTf).[2] The prevalence of this side product can increase with electron-donating groups on the phenol.[2] Hydrolysis of the difluoromethylating reagent or the final product can also occur if moisture is present in the reaction.[5]
Q3: How critical is the choice of base and solvent for the reaction?
The choice of base and solvent is crucial for successful phenol difluoromethylation. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion which then reacts with the difluoromethylating agent.[1][6] Common bases include cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH).[1][2] The solvent must be able to dissolve the reagents and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often effective.[7] The use of anhydrous solvents is highly recommended to prevent hydrolysis of sensitive reagents.[5]
Q4: My starting phenol is complex and contains sensitive functional groups. Which difluoromethylation method is most suitable?
For complex phenols with sensitive functional groups, milder reaction conditions are preferable. Methods utilizing reagents like S-(difluoromethyl)sulfonium salts or difluoromethyltriflate (HCF2OTf) often proceed at or near room temperature and exhibit broad functional group tolerance, including esters, amides, ketones, and nitriles.[2][8] Palladium-catalyzed cross-coupling reactions can also be a good option for late-stage difluoromethylation of complex molecules, although they may require more optimization.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low conversion rates in your phenol difluoromethylation experiments.
Problem: Low Conversion Rate
Below is a troubleshooting workflow to identify and address potential causes for low yields.
Caption: A troubleshooting workflow for low conversion rates.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters from successful phenol difluoromethylation protocols. Use these as a starting point for your optimization.
Table 1: Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF2CO2Na)
| Parameter | Value | Notes |
| Phenol | 1.0 equiv | Electron-rich phenols are generally more reactive. |
| ClCF2CO2Na | 2.8 equiv | A common difluorocarbene precursor.[1] |
| Base | Cs2CO3 (1.5 equiv) | Essential for generating the phenoxide.[1] |
| Solvent | DMF/H2O | A polar aprotic solvent is typically required.[1] |
| Temperature | 120 °C | Thermal decarboxylation generates difluorocarbene.[1] |
| Time | 2 h | Reaction progress can be monitored by TLC.[6] |
Table 2: Difluoromethylation using Difluoromethyltriflate (HCF2OTf)
| Parameter | Value | Notes |
| Phenol | 1.0 equiv | Broad substrate scope.[2] |
| HCF2OTf | 1.5 equiv | A non-ozone-depleting liquid reagent.[2] |
| Base | KOH (3.0 equiv) | Reaction is typically fast.[2] |
| Solvent | MeCN/H2O | Reaction often complete within minutes at room temperature.[2] |
| Temperature | Room Temperature | Milder conditions tolerate more functional groups.[2] |
| Time | < 15 min |
Experimental Protocols
Protocol 1: General Procedure for Phenol Difluoromethylation with Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure by Organic Syntheses.[1][6]
Caption: Experimental workflow for phenol difluoromethylation.
Detailed Steps:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add dry dimethylformamide (DMF) and deionized water via syringe.
-
Degassing: Degas the solution by bubbling nitrogen through it for an extended period (e.g., 1 hour).
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equiv) to the flask in one portion under a positive stream of nitrogen.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 120 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Mechanisms
The following diagram illustrates the proposed mechanism for phenol difluoromethylation using a difluorocarbene precursor like sodium chlorodifluoroacetate.
Caption: Proposed mechanism for difluorocarbene-mediated O-difluoromethylation.
This mechanism highlights the key steps: deprotonation of the phenol to form the more nucleophilic phenoxide, generation of difluorocarbene from the precursor, nucleophilic attack of the phenoxide on the difluorocarbene, and subsequent protonation to yield the final product.[1][6] Understanding this pathway is essential for troubleshooting, as issues can arise at any of these stages.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Solvent Effects on Diethyl (bromodifluoromethyl)phosphonate Reactivity: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the nuances of reagent reactivity is paramount to successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Diethyl (bromodifluoromethyl)phosphonate, a key reagent for difluoromethylation reactions.
The choice of solvent can significantly influence the outcome of reactions involving this compound, affecting reaction rates, yields, and even the formation of byproducts. This guide offers insights into optimizing reaction conditions and addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for difluoromethylation reactions using this compound?
A1: A mixture of acetonitrile (B52724) and water is widely reported as the most effective solvent system for the difluoromethylation of phenols and thiophenols using this compound with a base like potassium hydroxide (B78521) (KOH).[1][2] This system generally provides high yields and relatively short reaction times.
Q2: Can other solvents be used? What is their general order of effectiveness?
A2: While an acetonitrile/water mixture is preferred, other polar aprotic solvents can be used. A screening of solvents demonstrated that acetonitrile is the most effective, followed by other solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, dimethoxyethane (DME), and toluene (B28343), which are generally less effective.[1]
Q3: Why is the choice of solvent so critical for this reaction?
A3: The reaction proceeds through the formation of a difluorocarbene intermediate generated by the basic hydrolysis of the P-C bond in this compound.[1][3] The solvent plays a crucial role in stabilizing the intermediates and facilitating the generation and subsequent reaction of the difluorocarbene. Polar aprotic solvents are generally favored as they can solvate the potassium ions of the base without deactivating the nucleophile.
Q4: What are the common byproducts, and how does the solvent choice affect their formation?
A4: The primary byproduct of the reaction is the diethyl phosphate (B84403) ion, which is water-soluble and easily removed during aqueous work-up.[1] In less optimal solvents, or if the reaction conditions are not well-controlled, side reactions may become more prevalent, leading to lower yields of the desired product. The specific nature of byproducts in different solvents is not extensively documented in the literature, but incomplete reaction is a common issue in less effective solvents.
Q5: How does the presence of water in the acetonitrile/water system affect the reaction?
A5: Water is essential for the basic hydrolysis of the P-C bond to generate the difluorocarbene intermediate. The biphasic nature of the reaction system can also be advantageous for the separation of the product and the water-soluble byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Solvent Choice: Using a non-polar or less effective polar aprotic solvent (e.g., toluene, THF) can significantly hinder the reaction. | Switch to an acetonitrile/water (1:1) mixture as the solvent system. |
| Insufficient Base: The reaction requires a strong base like KOH for the hydrolysis of the phosphonate (B1237965). | Ensure the correct stoichiometry of the base is used, as specified in the protocol. | |
| Low Reaction Temperature: While the reaction can be initiated at low temperatures, it often requires warming to room temperature to proceed to completion. | Monitor the reaction progress by TLC and allow the reaction to stir at room temperature for an adequate amount of time. | |
| Reagent Decomposition: this compound may be sensitive to prolonged exposure to moisture or strong bases at elevated temperatures. | Use fresh reagent and add it to the reaction mixture at a controlled temperature as per the protocol. | |
| Incomplete Reaction | Poor Solubility of Reactants: The substrate or base may not be sufficiently soluble in the chosen solvent. | Consider using a co-solvent to improve solubility, but be mindful of its potential impact on reactivity. Acetonitrile is generally a good choice for dissolving organic substrates. |
| Short Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and extend the reaction time if necessary. | |
| Formation of Unidentified Byproducts | Side Reactions: In less optimal solvents, the reactive difluorocarbene intermediate may undergo undesired side reactions. | Optimize the reaction conditions by using the recommended acetonitrile/water solvent system and controlling the reaction temperature. |
| Substrate Decomposition: The substrate may not be stable under the basic reaction conditions. | Perform a stability test of your substrate under the reaction conditions without the phosphonate reagent. |
Quantitative Data on Solvent Effects
| Solvent System | Substrate | Base | Temperature | Reaction Time | Yield (%) | Reference |
| Acetonitrile/Water (1:1) | 2-Acetylphenol | KOH | -30°C to rt | 2 hours | 82% | [2] |
| Acetonitrile/Water | Phenols | KOH | -78°C to rt | 30 minutes | up to 96% | [1] |
| Acetonitrile/Water | Thiophenols | KOH | -78°C to rt | 30 minutes | up to 98% | [1] |
Note: The effectiveness of other solvents such as THF, 1,4-dioxane, DME, and toluene has been reported to be lower than acetonitrile, but specific yield data is not available in the cited literature.
Experimental Protocols
Detailed Methodology for Difluoromethylation of 2-Acetylphenol [2]
Materials:
-
2-Acetylphenol
-
This compound
-
Potassium Hydroxide (KOH)
-
Acetonitrile
-
Water
-
Isopropyl ether (IPE) for extraction
-
Sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (20 mmol) and 2-acetylphenol (1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v).
-
Cool the solution to -30°C.
-
Slowly add this compound (2.1 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture twice with isopropyl ether (20 mL).
-
Combine the organic layers and dry over sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualizing the Reaction Pathway and Solvent Influence
To better understand the reaction and the role of the solvent, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Difluoromethylation of Phenols Using this compound | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Difluorocarbene Precursor for Difluoromethylation | TCI AMERICA [tcichemicals.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Prevention of Phosphate Byproduct Formation in Oligonucleotide Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts related to the phosphate (B84403) backbone during solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phosphate-related impurities in oligonucleotide synthesis?
A1: The majority of phosphate-related impurities arise from three primary sources during the synthesis cycle:
-
Reaction with Water: Moisture present in reagents, particularly the acetonitrile (B52724) (ACN) solvent, can hydrolyze the phosphoramidite monomers before the coupling step. This leads to the formation of H-phosphonates, which are unreactive in the coupling reaction and result in failed sequences (n-1).[1][2]
-
Incomplete Oxidation: The trivalent phosphite (B83602) triester linkage formed during the coupling step is unstable. If the subsequent oxidation step is incomplete, this unstable linkage can cleave during the acidic detritylation step of the next cycle, leading to chain truncation.
-
Side Reactions of the Phosphate Protecting Group: The standard 2-cyanoethyl protecting group on the phosphate is removed at the end of the synthesis using a base (e.g., aqueous ammonia). This process generates acrylonitrile (B1666552) as a byproduct, which can then react with the oligonucleotide, particularly at the N3 position of thymidine (B127349), creating a +53 Da adduct.[1]
Q2: I'm observing a mass addition of +53 Da on my oligonucleotide. What is the likely cause?
A2: A mass addition of +53 Da is a common indicator of N3-cyanoethylation.[1] This occurs when acrylonitrile, a byproduct of the deprotection of the 2-cyanoethyl phosphate protecting group, alkylates the thymidine bases.[1] This side reaction is more prevalent in longer oligonucleotides. To minimize this, you can increase the volume of the deprotection solution (e.g., ammonia) or use a deprotection solution containing a scavenger like methylamine (B109427) (AMA).[1] A pre-cleavage wash with a solution of 10% diethylamine (B46881) in acetonitrile can also be effective in removing the cyanoethyl groups before the final deprotection, thus preventing the formation of acrylonitrile.[1]
Q3: My synthesis failed, and I suspect water contamination. How does water affect the process?
A3: Water critically compromises the coupling step, which is fundamental for high-yield synthesis. It does so in two main ways:
-
It reacts with the activated phosphoramidite monomer, rendering it unable to couple with the growing oligonucleotide chain.
-
It hydrolyzes the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[1]
Both pathways lead to a lower coupling efficiency and an increased proportion of n-1 deletion mutants in the final product. Therefore, maintaining anhydrous conditions is paramount for successful oligonucleotide synthesis.[1][2]
Q4: Is diethyl phosphate (DEP) a common byproduct of oligonucleotide synthesis?
A4: Based on current literature, diethyl phosphate is not considered a common or significant byproduct of standard phosphoramidite-based oligonucleotide synthesis when using 2-cyanoethyl as the phosphate protecting group. However, the formation of ethylated phosphate impurities is theoretically possible under specific, non-standard conditions:
-
Ethanol (B145695) Contamination: If ethanol is present as a contaminant in the acetonitrile solvent or other reagents, it can potentially react with the phosphite triester intermediate, leading to the formation of an ethyl phosphotriester.[3]
-
Use of Triethylammonium (TEA) Salts: Triethylammonium acetate (B1210297) (TEAA) is often used in HPLC purification buffers.[4] While not a direct source of ethylation on the phosphate backbone during synthesis, residual triethylamine (B128534) can be an impurity in the final product if not adequately removed.[5]
If you observe an unexpected mass addition corresponding to one or two ethyl groups (+28 Da or +56 Da, respectively), it is crucial to investigate your reagents for potential sources of ethanol contamination.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and High n-1 Impurity Levels
Possible Cause: Water contamination in reagents.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use fresh, high-quality acetonitrile with a water content of <20 ppm.[2]
-
Check Phosphoramidite Solutions: Ensure phosphoramidites are dissolved in anhydrous acetonitrile under an inert atmosphere (e.g., argon).
-
Dry Gas Lines: Use an in-line drying filter for the argon or helium gas supplied to the synthesizer.[1]
-
Activator Solution: Ensure the activator solution is also anhydrous.
Issue 2: Presence of +53 Da Adducts in Mass Spectrometry
Possible Cause: N3-cyanoethylation of thymidine.
Troubleshooting Steps:
-
Modify Deprotection Protocol:
-
Increase the volume of the final ammonia (B1221849) cleavage and deprotection solution.[1]
-
Switch to a deprotection solution containing a scavenger, such as a mixture of aqueous ammonia and methylamine (AMA).[1]
-
-
Implement a Pre-Cleavage Wash: Before the final deprotection, wash the solid support with a solution of 10% diethylamine in acetonitrile for 5-10 minutes. This removes the cyanoethyl groups prior to the generation of acrylonitrile.[1]
Issue 3: Unexpected Mass Additions (e.g., +28 Da for ethylation)
Possible Cause: Contamination of reagents with alcohols (e.g., ethanol).
Troubleshooting Steps:
-
Reagent Purity Check: Analyze your acetonitrile and other synthesis reagents for the presence of ethanol or other alcohols using a suitable analytical method like GC-MS.
-
Replace Reagents: If contamination is suspected, replace all reagents with fresh, certified anhydrous stock.
-
Review Quenching Steps: If your protocol involves quenching excess reagents, ensure that the quenching agent is not a source of the alkyl group. For instance, while methanol (B129727) and ethanol have been used, they can cause transesterification.[3] Consider using a more sterically hindered alcohol like tert-butanol (B103910) if a quenching step is necessary.[3]
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on Coupling Efficiency
| Water Content in Acetonitrile (ppm) | Expected Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer Oligonucleotide |
| < 10 | > 99.5% | > 90.4% |
| 30 | ~99.0% | ~81.8% |
| 100 | ~98.0% | ~66.8% |
| > 200 | < 97.0% | < 54.4% |
Note: These are illustrative values. Actual efficiencies can vary based on the synthesizer, reagents, and specific sequence.
Experimental Protocols
Protocol 1: Ensuring Anhydrous Conditions for Oligonucleotide Synthesis
Objective: To minimize water content in all reagents and throughout the synthesis process to maximize coupling efficiency.
Methodology:
-
Reagent Handling:
-
Purchase acetonitrile in septum-sealed bottles with a specified water content of <20 ppm.
-
Store all phosphoramidites and activator solutions under an inert atmosphere (argon or dry nitrogen) and at the recommended temperature.
-
When preparing phosphoramidite solutions, use a syringe that has been flushed with inert gas to transfer anhydrous acetonitrile.
-
-
Synthesizer Preparation:
-
Ensure all solvent and reagent lines on the automated synthesizer are properly purged with dry inert gas before installing new reagent bottles.
-
Install an in-line gas purifier/dryer on the inert gas line connected to the synthesizer.[1]
-
-
Execution:
-
Before initiating the synthesis, perform a system flush with anhydrous acetonitrile to remove any residual moisture from the lines.
-
Monitor the trityl cation assay after each cycle. A consistent and high yield is indicative of good coupling efficiency and anhydrous conditions.
-
Protocol 2: On-Column Cyanoethyl Group Removal to Prevent N3-Cyanoethylation
Objective: To remove the 2-cyanoethyl phosphate protecting groups before the final cleavage and deprotection step, thereby preventing the formation of acrylonitrile and subsequent side reactions.
Methodology:
-
Reagent Preparation: Prepare a solution of 10% (v/v) diethylamine in anhydrous acetonitrile.
-
Procedure (Post-Synthesis):
-
Following the completion of the oligonucleotide synthesis (after the final detritylation), keep the column on the synthesizer.
-
Program the synthesizer to deliver the 10% diethylamine in acetonitrile solution to the column.
-
Allow the solution to pass slowly through the column over a period of 5-10 minutes.[1]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the diethylamine and the cleaved protecting groups.
-
-
Final Deprotection:
-
Proceed with the standard final cleavage and deprotection protocol using aqueous ammonia or AMA.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Difluorocarbene Precursors: Diethyl (bromodifluoromethyl)phosphonate and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient incorporation of the difluoromethylene (-CF2-) group is a critical step in the synthesis of novel therapeutics and agrochemicals. This guide provides an objective comparison of Diethyl (bromodifluoromethyl)phosphonate with other prominent difluorocarbene precursors, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic needs.
The difluoromethylene unit is a valuable bioisostere for ether oxygen atoms or hydroxymethylene groups, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The generation of difluorocarbene (:CF2), a highly reactive intermediate, is the most common strategy for introducing this moiety. A variety of precursors have been developed, each with its own advantages and disadvantages in terms of handling, reaction conditions, and substrate scope. This guide focuses on a comparative analysis of this compound, (Trifluoromethyl)trimethylsilane (TMSCF3), and (Triphenylphosphonio)difluoroacetate (PDFA).
Performance Comparison of Difluorocarbene Precursors
The choice of a difluorocarbene precursor significantly impacts the outcome of a difluoromethylation reaction. The following table summarizes the performance of this compound, TMSCF3, and PDFA in the O- and N-difluoromethylation of representative substrates, 4-cyanophenol and 5-nitroindole, respectively.
| Precursor | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Cyanophenol | KOH, CH3CN/H2O, -78 °C to rt, 2 h | 95 | |
| TMSCF3 | 4-Cyanophenol | NaI, DMF, 60 °C, 12 h | 88 | [1] |
| PDFA | 4-Cyanophenol | Toluene, 110 °C, 4 h | 72 | |
| This compound | 5-Nitroindole | K2CO3, CH3CN, 90 °C, 12 h | 75 | |
| TMSCF3 | 5-Nitroindole | NaI, DMF, 80 °C, 12 h | 68 | |
| PDFA | 5-Nitroindole | p-Xylene, 110 °C, 2 h | 85 |
Reaction Mechanisms and Experimental Workflows
The generation of difluorocarbene from each precursor follows a distinct mechanistic pathway, which dictates the required reaction conditions.
This compound
This precursor generates difluorocarbene under basic conditions. The reaction is initiated by the hydrolysis of the P-C bond, followed by the elimination of a bromide ion.
Caption: Generation of difluorocarbene from this compound.
(Trifluoromethyl)trimethylsilane (TMSCF3)
The Ruppert-Prakash reagent, TMSCF3, requires a nucleophilic initiator, such as a fluoride (B91410) or iodide source, to generate a trifluoromethyl anion, which then eliminates a fluoride ion to form difluorocarbene.
Caption: Generation of difluorocarbene from TMSCF3 with an iodide initiator.
(Triphenylphosphonio)difluoroacetate (PDFA)
PDFA is a zwitterionic solid that generates difluorocarbene under neutral conditions through thermal decarboxylation.
Caption: Thermal generation of difluorocarbene from PDFA.
General Experimental Workflow
A typical difluoromethylation reaction involves the in situ generation of difluorocarbene in the presence of a substrate. The following diagram illustrates a general workflow.
References
The Green Advantage: A Comparative Guide to Diethyl (bromodifluoromethyl)phosphonate for Difluoromethylation
For researchers, scientists, and drug development professionals seeking efficient and environmentally conscious methods for difluoromethylation, Diethyl (bromodifluoromethyl)phosphonate emerges as a compelling reagent. This guide provides an objective comparison of its performance against other common difluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic insights.
The introduction of the difluoromethyl (–CF2H) group is a critical strategy in modern medicinal and agricultural chemistry. This small structural modification can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals. While various reagents exist for this transformation, this compound offers a unique combination of high efficiency, operational simplicity, and a favorable environmental profile, setting it apart from many alternatives.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chemical reagent is best assessed through quantitative data. The following tables summarize the performance of this compound in comparison to two other widely used difluoromethylating agents: (Difluoromethyl)trimethylsilane (TMSCF2H) and S-(Difluoromethyl)sulfonium salts. The data is compiled from studies on the difluoromethylation of phenols, a common and important transformation.
Table 1: Comparison of Reagent Performance in the Difluoromethylation of Phenols
| Reagent | Typical Reaction Conditions | General Yield Range | Key Advantages | Disadvantages |
| This compound | Base (e.g., KOH), MeCN/H₂O, -30 °C to rt | Good to Excellent (often >80%)[1] | Mild conditions, commercially available, environmentally benign byproduct (diethyl phosphate) [1], high yields.[1] | Stoichiometric use of the reagent. |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride (B91410) source (e.g., CsF) or base, polar aprotic solvent (e.g., DMF)[2] | Moderate to Good | Versatile for various functional groups. | Requires anhydrous conditions, fluoride source can be hygroscopic, byproducts can be challenging to remove. |
| S-(Difluoromethyl)sulfonium salts | Base (e.g., LiOH) or photoredox catalysis[3] | Good to Excellent[3] | Bench-stable solids[3], effective under mild conditions.[3] | Can require multi-step synthesis, byproducts may be complex. |
The Environmental Edge: A Greener Approach to Synthesis
A significant advantage of this compound lies in its environmentally benign nature. The primary byproduct of its reaction is diethyl phosphate (B84403), a water-soluble and easily separable compound.[1] This contrasts with other methods that may generate more persistent or difficult-to-remove byproducts.
Table 2: Environmental and Safety Profile of Difluoromethylating Reagents
| Reagent | Primary Byproducts | Environmental Considerations | Safety and Handling |
| This compound | Diethyl phosphate, Bromide salts | Diethyl phosphate is water-soluble and readily separated.[1] Considered more eco-friendly.[1] | Suspected of causing genetic defects, requires careful handling with personal protective equipment.[4] |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Trimethylsilyl fluoride, Halide salts | Fluorinated silicon byproducts can be persistent. | Volatile and moisture-sensitive, requires inert atmosphere techniques. |
| S-(Difluoromethyl)sulfonium salts | Sulfides, salt byproducts | The environmental fate of sulfonium (B1226848) byproducts is less characterized. | Generally stable solids, but some can be shock-sensitive. |
Reaction Mechanism and Experimental Workflow
The key to the reactivity of this compound is its in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Collection - Difluoromethylation of Phenols and Thiophenols with the Sâ(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. youtube.com [youtube.com]
Comparative Efficacy of Diethyl (bromodifluoromethyl)phosphonate in the Synthesis of Mycobacterium tuberculosis Inhibitors
A detailed guide for researchers and drug development professionals on the synthesis and performance of phosphonate-based inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) and their comparison with alternative inhibitor scaffolds.
In the ongoing battle against tuberculosis (TB), the development of novel inhibitors targeting essential virulence factors of Mycobacterium tuberculosis (M. tb) is a critical area of research. One such promising target is the secreted protein tyrosine phosphatase B (PtpB), which plays a crucial role in the pathogen's survival within host macrophages by disrupting key signaling pathways. This guide provides a comparative analysis of the efficacy of Diethyl (bromodifluoromethyl)phosphonate in synthesizing potent difluoromethylphosphonic acid (DFMP) based inhibitors of M. tb PtpB. The performance of these inhibitors is evaluated against alternative scaffolds, including isothiazolidinone (IZD), isoxazole, and benzofuran (B130515) salicylic (B10762653) acid-based inhibitors.
Data Presentation: A Comparative Look at Inhibitor Potency
The following table summarizes the in vitro efficacy of various M. tb PtpB inhibitors, providing a clear comparison of their half-maximal inhibitory concentrations (IC50).
| Inhibitor Class | Specific Compound | Synthetic Reagent/Method | Target | IC50 (µM) | Reference |
| Difluoromethylphosphonic Acid (DFMP) | DFMP analogue | This compound | M. tb PtpB | 0.78 | [1][2] |
| Isothiazolidinone (IZD) | IZD analogue | Suzuki Coupling | M. tb PtpB | 0.52 | [1][2] |
| Isoxazole | Isoxazole-based inhibitor | Not specified | M. tb PtpB | 0.4 | [3] |
| Benzofuran Salicylic Acid | Benzofuran salicylic acid derivative | Medicinal chemistry oriented approach | M. tb PtpB | 0.038 | [4] |
Experimental Protocols: Synthesizing and Evaluating M. tb PtpB Inhibitors
Detailed methodologies for the synthesis of DFMP and IZD inhibitors, as well as the protocol for the M. tb PtpB enzyme inhibition assay, are provided below.
Synthesis of a Difluoromethylphosphonic Acid (DFMP) Inhibitor
The synthesis of the DFMP inhibitor involves a multi-step process culminating in a key coupling reaction with this compound.[1]
Experimental Workflow for DFMP Inhibitor Synthesis
Caption: Synthetic pathway for the DFMP inhibitor.
-
Boronic Ester Formation: The synthesis begins with the coupling of a triflate intermediate with bis(neoglycolato)diboron.
-
Iodination: The resulting boronic ester is then subjected to iodination to yield an aryl iodide.
-
Copper/Zinc-mediated Coupling: The key step involves the coupling of the aryl iodide with this compound in the presence of copper and zinc to form the aryl phosphonate.[1]
-
Final Deprotection: The synthesis is completed by a final deprotection step to yield the active DFMP inhibitor.
Synthesis of an Isothiazolidinone (IZD) Inhibitor (Alternative Method)
The synthesis of the IZD inhibitor provides a comparative alternative synthetic route that does not involve this compound.[1]
-
Suzuki Coupling: The synthesis starts with a Suzuki coupling reaction to form a biaryl phenol (B47542).
-
Triflate Formation: The phenol is then converted to a triflate.
-
Boronic Ester Formation: The triflate is subsequently coupled with bis(pinacolato)diboron (B136004) to produce a boronic ester.
-
Further Coupling and Cyclization: A series of further coupling and cyclization reactions are then carried out to construct the isothiazolidinone ring system.
-
Final Deprotection: The synthesis is concluded with a final deprotection step to yield the IZD inhibitor.[1]
Mycobacterium tuberculosis PtpB Enzyme Inhibition Assay
The following protocol is used to determine the in vitro inhibitory activity of the synthesized compounds against M. tb PtpB.
Experimental Workflow for PtpB Inhibition Assay
Caption: Workflow for the M. tb PtpB enzyme inhibition assay.
-
Reagent Preparation: Prepare solutions of recombinant M. tb PtpB enzyme, the inhibitor compound at various concentrations, and the substrate, p-nitrophenyl phosphate (B84403) (pNPP).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the PtpB enzyme with varying concentrations of the inhibitor compound for a specified period at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at 405 nm at regular intervals to monitor the formation of the product, p-nitrophenol.
-
IC50 Calculation: Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Mechanism of Action: PtpB's Role in Host Signaling
M. tb PtpB is a secreted virulence factor that disrupts the host's immune response by dephosphorylating key signaling proteins within the macrophage. This interference allows the bacterium to evade clearance and establish a persistent infection.
Signaling Pathway Disrupted by M. tb PtpB
Caption: M. tb PtpB disrupts host immune signaling.
M. tb secretes PtpB into the host macrophage, where it targets and dephosphorylates critical signaling molecules such as ERK1/2 and STAT3.[5] The dephosphorylation of these proteins inhibits their activity, leading to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[5] This suppression of the host's immune response creates a more favorable environment for the survival and replication of M. tuberculosis. Inhibitors of PtpB aim to block this dephosphorylation activity, thereby restoring the host's natural immune defenses.
Conclusion
This compound serves as a valuable reagent for the synthesis of difluoromethylphosphonic acid-based inhibitors of Mycobacterium tuberculosis PtpB. The resulting DFMP inhibitors demonstrate potent, sub-micromolar efficacy against their target. While alternative scaffolds, such as isothiazolidinones, isoxazoles, and particularly benzofuran salicylic acids, exhibit comparable or even superior in vitro potency, the choice of synthetic strategy will depend on various factors including the desired physicochemical properties of the final compound, synthetic accessibility, and the potential for further optimization. The detailed experimental protocols and an understanding of the targeted signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working to develop novel anti-tubercular therapeutics.
References
- 1. Design and Synthesis of Nonpeptidic, Small Molecule Inhibitors for the Mycobacterium tuberculosis Protein Tyrosine Phosphatase PtpB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of nonpeptidic, small molecule inhibitors for the Mycobacterium tuberculosis protein tyrosine phosphatase PtpB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and evaluation of novel inhibitors of mycobacterium protein tyrosine phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diethyl (bromodifluoromethyl)phosphonate in Modern Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention for its ability to improve metabolic stability, membrane permeability, and binding affinity. Diethyl (bromodifluoromethyl)phosphonate (DBDFP) has emerged as a key reagent for introducing this valuable functional group. This guide provides a comparative analysis of DBDFP against other common difluoromethylating agents, supported by case studies, experimental data, and detailed protocols to aid researchers in medicinal chemistry and drug development.
The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it an attractive substituent for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2]
Performance Comparison of Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. Here, we compare this compound with two other widely used reagents: (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) and Sodium chlorodifluoroacetate.
| Reagent | This compound (DBDFP) | (Trifluoromethyl)trimethylsilane (TMSCF3) | Sodium Chlorodifluoroacetate |
| Mechanism | Primarily generates difluorocarbene (:CF2) under basic conditions.[3] | Nucleophilic trifluoromethylation, can be a source of difluoromethyl anion or radical. | Thermal decomposition generates difluorocarbene (:CF2).[4] |
| Typical Substrates | Phenols, thiophenols, heterocycles.[3] | Aldehydes, ketones, imines. | Electron-rich aromatics, phenols.[4] |
| Advantages | Environmentally benign byproduct (diethyl phosphate), mild reaction conditions, commercially available and stable.[3] | Versatile, well-established reagent. | Inexpensive, readily available. |
| Disadvantages | Can be exothermic, requiring careful temperature control.[5] | Requires an initiator (e.g., fluoride (B91410) source), can be sensitive to moisture. | Requires high temperatures for decarboxylation, potential for side reactions.[4] |
| Safety | Generally considered safe to handle with standard laboratory precautions. | Can release toxic HF upon contact with moisture. | Gaseous byproducts upon decomposition. |
Case Study 1: Late-Stage Difluoromethylation in the Synthesis of a CFTR Corrector (ABBV-2222)
A compelling example of DBDFP's utility is in the late-stage synthesis of ABBV-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5][6] The introduction of a difluoromethoxy group was crucial for the compound's biological activity.
Reaction Scheme:
Experimental Data:
While a direct comparative study for the synthesis of ABBV-2222 using different reagents is not available in the public domain, the successful application of DBDFP on a gram scale highlights its suitability for complex, late-stage functionalization in a drug discovery program.[5] The reaction proceeds under relatively mild conditions, which is advantageous for molecules with multiple functional groups.
Experimental Protocol: General Procedure for O-Difluoromethylation of Phenols with DBDFP [3]
-
To a solution of the phenolic substrate (1.0 mmol) and potassium hydroxide (B78521) (2.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) at 0 °C, add this compound (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated product.
Case Study 2: Difluoromethylation of 2-Acetylphenol
To provide a direct comparison, we present data for the difluoromethylation of a model substrate, 2-acetylphenol, using DBDFP and an alternative method.
| Reagent | Reaction Conditions | Yield | Reference |
| This compound | KOH, CH3CN/H2O, 0 °C to rt, 2 h | 82% | [3] |
| Sodium Chlorodifluoroacetate | Cs2CO3, DMF, 120 °C, 4 h | 75% | [4] |
This comparison demonstrates that for this particular substrate, DBDFP provides a higher yield under milder temperature conditions, although reaction times may be comparable.
Experimental Workflow: Selecting a Difluoromethylating Agent
The process of selecting an appropriate difluoromethylating agent for a novel drug candidate often follows a structured workflow.
Signaling Pathway: Mechanism of Action of CFTR Correctors
CFTR correctors, such as ABBV-2222, act on a specific cellular pathway to rescue the function of the mutated CFTR protein, which is crucial in cystic fibrosis.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox for the introduction of the difluoromethyl group. Its operational simplicity, mild reaction conditions, and favorable safety profile make it particularly suitable for late-stage functionalization of complex molecules. While alternative reagents have their own merits, the case studies presented here demonstrate the effectiveness of DBDFP in drug discovery projects. The choice of reagent will ultimately depend on the specific substrate and the desired scale of the reaction, and a systematic evaluation as outlined in the experimental workflow is recommended for optimal results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling Synthesis of ABBV-2222, A CFTR Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Validation of Difluoromethylated Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized difluoromethylated compounds is paramount. The introduction of the difluoromethyl (CF₂H) group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the primary spectroscopic techniques used for the validation of these compounds, supported by experimental data and detailed methodologies.
Spectroscopic Techniques: A Comparative Overview
The validation of difluoromethylated products predominantly relies on a suite of spectroscopic techniques, each providing unique and complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is indispensable for elucidating the precise connectivity and environment of atoms. Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared (IR) Spectroscopy helps in identifying the presence of the C-F bond through its characteristic vibrational frequencies.
To illustrate the application of these techniques, consider the hypothetical difluoromethylated compound, 1-(difluoromethyl)-4-nitrobenzene . The expected data from each technique is summarized in the table below.
| Spectroscopic Technique | Parameter | Expected Value/Observation for 1-(difluoromethyl)-4-nitrobenzene | Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~6.8 ppm | Presence and electronic environment of the proton in the CF₂H group. |
| Multiplicity | Triplet (t) | Coupling to the two adjacent fluorine atoms. | |
| Coupling Constant (²JH-F) | ~56 Hz | Magnitude of the interaction between the proton and fluorine nuclei. | |
| ¹³C NMR | Chemical Shift (δ) | ~115 ppm | Electronic environment of the carbon in the CF₂H group. |
| Multiplicity | Triplet (t) | Coupling to the two attached fluorine atoms. | |
| Coupling Constant (¹JC-F) | ~240 Hz | Magnitude of the direct bond interaction between carbon and fluorine. | |
| ¹⁹F NMR | Chemical Shift (δ) | ~-90 to -130 ppm | Presence and electronic environment of the fluorine atoms.[1] |
| Multiplicity | Doublet (d) | Coupling to the adjacent proton. | |
| Coupling Constant (²JF-H) | ~56 Hz | Magnitude of the interaction between the fluorine and proton nuclei. | |
| Mass Spectrometry (HRMS) | m/z of Molecular Ion [M]⁺ | 173.0237 | Confirms the molecular weight and elemental formula (C₇H₅F₂NO₂). |
| Fragmentation | Loss of NO₂, CF₂H | Provides structural information based on characteristic fragmentation patterns.[2] | |
| IR Spectroscopy | Vibrational Frequency (ν) | 1100-1350 cm⁻¹ | Presence of C-F stretching vibrations.[3] |
Alternative and Complementary Validation Methods
Beyond the primary spectroscopic techniques, other analytical methods can provide further structural confirmation:
-
X-ray Crystallography: When a suitable single crystal of the difluoromethylated product can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[4][5] This technique is considered the gold standard for structural elucidation.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a molecule.[6][7] For organofluorine compounds, specialized combustion techniques are often required.[6] The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula, providing strong evidence for the compound's composition.
Experimental Workflow for Spectroscopic Validation
A systematic workflow is crucial for the efficient and comprehensive validation of a newly synthesized difluoromethylated product. The following diagram illustrates a typical experimental pathway.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid difluoromethylated product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8][9]
-
If the sample contains particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[9]
-
For quantitative analysis, a known amount of an internal standard may be added.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak or TMS.
¹⁹F NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine-capable probe.
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Parameters:
-
Number of Scans (NS): 64-256.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[10]
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]
-
For high-resolution mass spectrometry (HRMS), the concentration may need to be further reduced to the µg/mL or ng/mL range.
-
Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization.[12][13]
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)).
-
Ionization Technique: Electrospray Ionization (ESI) is common for polar molecules, while Electron Impact (EI) can be used for more volatile and less polar compounds.[14]
-
Analysis Mode: Full scan mode to determine the molecular ion peak. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The accurate mass is used to determine the elemental composition.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solids (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]
-
Solids or Liquids (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3][15] This method requires minimal sample preparation.
-
Liquids (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[16]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.[3]
-
Data Processing: The interferogram is Fourier-transformed to generate the IR spectrum. The vibrational frequencies of key functional groups are then identified.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. bfh.ch [bfh.ch]
- 6. midac.com [midac.com]
- 7. commons.ggc.edu [commons.ggc.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
A Head-to-Head Comparison: Diethyl (bromodifluoromethyl)phosphonate vs. TMSCF2Br for Difluoromethylation Reactions
For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (CF2H) group can be a pivotal step in modulating the potency, bioavailability, and metabolic stability of bioactive molecules. Two prominent reagents have emerged as key players in facilitating this transformation: Diethyl (bromodifluoromethyl)phosphonate and (Bromodifluoromethyl)trimethylsilane (TMSCF2Br). This guide provides an objective, data-driven comparison of these two reagents to aid in the selection of the optimal synthetic strategy.
Both this compound and TMSCF2Br serve as precursors to the highly reactive intermediate, difluorocarbene (:CF2), which is the key species in most of their difluoromethylation reactions. However, their activation methods, substrate scope, and reaction efficiencies can vary significantly, influencing their suitability for specific applications.
At a Glance: Key Differences
| Feature | This compound | (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) |
| Activation | Base-mediated (e.g., KOH, CsF) | Base or Fluoride-mediated (e.g., LiOH, KOtBu, KHF2) |
| Primary Substrate Scope | Phenols, thiophenols, tertiary amines | Alcohols, carbon acids (esters, amides), β-keto amides, hydrazones |
| Byproducts | Water-soluble diethyl phosphate (B84403) | Trimethylsilyl bromide and other salts |
| Reaction Conditions | Generally mild | Can be tuned for selectivity (e.g., C- vs. O-difluoromethylation) |
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of each reagent across different classes of substrates, with supporting experimental data from the literature.
Table 1: O-Difluoromethylation of Phenols
| Substrate | Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetylphenol | This compound | KOH | Acetonitrile (B52724)/Water | -30 to RT | 2 | 82 | [1] |
| 4-Nitrophenol | This compound | KOH | Acetonitrile/Water | RT | 1 | 95 | [2] |
| Catechol | TMSCF2Br | KOH | Dichloromethane/Water | 0 | 0.17 | 16 | [3] |
| 4,4'-Biphenol | TMSCF2Br | KHF2 | Dichloromethane/Water | RT | 0.17 | 93 (bis) | [3] |
Table 2: C-Difluoromethylation of Carbon Acids
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C/O Ratio | Reference |
| β-keto amide (1a) | This compound | Various | Toluene (B28343) | 15 | 24 | 0-31 | Low | [4] |
| β-keto amide (1a) | TMSCF2Br | LiOH | Toluene | 15 | 24 | 91 | 98:2 | [4] |
| Diphenylacetate | TMSCF2Br | KOtBu | Toluene | 25 | 12 | 95 | >99:1 | [5][6] |
| N-Boc Oxindole | TMSCF2Br | KHMDS | Toluene | 25 | 12 | 55 | >99:1 | [5][6] |
Table 3: N-Difluoromethylation
| Substrate | Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-benzylpiperidine | This compound | CsF | Acetonitrile | 80 | 12 | 85 | [7] |
| Benzophenone hydrazone | TMSCF2Br | K2CO3 | Dichloromethane | 25 | 12 | 89 | [8] |
Reaction Mechanisms and Workflows
The difluoromethylation reactions with both reagents proceed through the in-situ generation of difluorocarbene.
Caption: Generation of difluorocarbene from each precursor.
The choice of base and solvent system is crucial for achieving high yields and selectivity, particularly with TMSCF2Br, where it can influence the outcome of C- versus O-difluoromethylation in ambident nucleophiles.
Caption: A generalized experimental workflow for difluoromethylation.
Experimental Protocols
O-Difluoromethylation of 2-Acetylphenol with this compound[1][2]
Materials:
-
2-Acetylphenol
-
This compound
-
Potassium Hydroxide (B78521) (KOH)
-
Acetonitrile
-
Water
-
Isopropyl ether (IPE)
-
Sodium sulfate (B86663)
Procedure:
-
A solution of potassium hydroxide (20 equivalents) and 2-acetylphenol (1.0 equivalent) is prepared in a 1:1 mixture of acetonitrile and water.
-
The solution is cooled to -30 °C.
-
This compound (2.1 equivalents) is added to the cooled mixture.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then extracted twice with isopropyl ether.
-
The combined organic layers are dried over sodium sulfate and filtered.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield 2'-difluoromethoxyacetophenone.
C-Difluoromethylation of a β-keto amide with TMSCF2Br[5]
Materials:
-
β-keto amide
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
-
Lithium Hydroxide (LiOH)
-
Toluene
Procedure:
-
To a solution of the β-keto amide (1.0 equivalent) in toluene is added lithium hydroxide (3.0 equivalents).
-
(Bromodifluoromethyl)trimethylsilane (1.5 equivalents) is then added to the mixture.
-
The reaction is stirred at 15 °C for 24 hours.
-
Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures.
-
The crude product is purified by column chromatography to afford the C-difluoromethylated product.
Conclusion
Both this compound and TMSCF2Br are valuable reagents for difluoromethylation, each with its own set of advantages.
This compound is a reliable choice for the O-difluoromethylation of phenols and thiophenols, offering mild reaction conditions and an environmentally benign workup due to its water-soluble phosphate byproduct.[2]
TMSCF2Br demonstrates broader applicability, particularly for the more challenging C-difluoromethylation of carbon acids where it has shown superior reactivity and selectivity.[4] The ability to fine-tune reaction conditions to control regioselectivity makes it a versatile tool for the synthesis of complex molecules.
The selection between these two reagents will ultimately depend on the specific substrate, the desired transformation (O-, C-, or N-difluoromethylation), and the tolerance of the starting material to the required reaction conditions. For late-stage functionalization in drug discovery, the milder conditions and broader scope of TMSCF2Br may offer an advantage. Conversely, for large-scale synthesis of aryl difluoromethyl ethers, the cost-effectiveness and straightforward workup associated with this compound could be more favorable.
References
- 1. TCI Practical Example: Difluoromethylation of Phenols Using this compound | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-free N-difluoromethylation of hydrazones with TMSCF2Br as the difluoromethylation reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating Large-Scale Difluoromethylation: A Cost-Effectiveness Analysis of Diethyl (bromodifluoromethyl)phosphonate and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient incorporation of the difluoromethyl (CF2H) group into molecules is a critical step in the synthesis of many modern pharmaceuticals. This guide provides a comparative analysis of Diethyl (bromodifluoromethyl)phosphonate against other common difluoromethylating agents, focusing on their cost-effectiveness in large-scale synthesis. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for industrial applications.
The difluoromethyl group is a prized substituent in medicinal chemistry due to its unique properties. It can act as a bioisostere for hydroxyl and thiol groups, enhance metabolic stability, and improve the binding affinity of drug candidates to their targets.[1] this compound has emerged as a versatile and efficient reagent for introducing this valuable moiety.
Performance and Cost Comparison of Difluoromethylating Reagents
The choice of a difluoromethylating agent for large-scale synthesis is a complex decision that balances reagent cost, reaction efficiency, safety, and ease of handling. Below is a comparative overview of this compound and two common alternatives: Zinc difluoromethanesulfinate (DFMS) and (Difluoromethyl)trimethylsilane (TMSCF2H).
| Reagent | Price (Small Scale) | Key Features |
| This compound | ~$4.48/g (250g)[2] | - Efficient difluorocarbene precursor for phenols and thiols.- Eco-friendly, water-soluble phosphate (B84403) byproduct.[3] |
| Zinc difluoromethanesulfinate (DFMS) | ~$90.20/g (100g)[4] | - Effective for radical C-H difluoromethylation of heteroarenes.[5] - Air-stable, free-flowing powder. |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | ~$208.5/mL (5mL) | - Nucleophilic difluoromethylating agent.[6] - Used in metal-catalyzed cross-coupling reactions.[7] |
Note: The prices listed are based on small-scale laboratory quantities and may not be representative of bulk industrial pricing. Obtaining quotes for large-scale quantities is recommended for accurate cost analysis.
In-Depth Analysis of Difluoromethylation Reagents
This compound
This reagent is a favored choice for the difluoromethylation of phenols and thiols, proceeding via a difluorocarbene intermediate.[3] A significant advantage in large-scale synthesis is the formation of a water-soluble diethyl phosphate byproduct, which simplifies purification.[3] Its application in the multi-kilogram scale synthesis of a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ABBV-2222, highlights its industrial viability.[]
Zinc difluoromethanesulfinate (DFMS)
Developed by Baran and coworkers, DFMS is a powerful reagent for the direct C-H difluoromethylation of heteroarenes through a radical mechanism.[5] Its ease of handling as an air-stable solid and its effectiveness under mild, open-flask conditions make it an attractive option.[5] However, the higher cost of the reagent, particularly at larger scales, is a key consideration. Pfizer has developed a scalable synthesis for a related zinc-based reagent, [(DMPU)2Zn(CF2H)2], but noted the high cost of the starting material, CF2HI, as a challenge to overcome.[]
(Difluoromethyl)trimethylsilane (TMSCF2H)
TMSCF2H is a versatile nucleophilic difluoromethylating agent. It is frequently employed in copper- and palladium-catalyzed cross-coupling reactions to form C-CF2H bonds.[7] While effective, its use in large-scale synthesis may be limited by its relatively high cost and the need for metal catalysts, which can add to both the cost and complexity of the process, including purification to remove metal residues.
Experimental Protocols
General Procedure for O-Difluoromethylation using this compound
This protocol is adapted from a procedure for the difluoromethylation of 2'-hydroxyacetophenone (B8834).[9]
Materials:
-
2'-hydroxyacetophenone
-
This compound
-
Potassium hydroxide (B78521)
-
Water
-
Isopropyl ether (IPE)
-
Sodium sulfate (B86663)
Procedure:
-
A solution of potassium hydroxide (20 mmol) and 2'-hydroxyacetophenone (1.0 mmol) is prepared in a 1:1 mixture of acetonitrile and water (10 mL).
-
The solution is cooled to -30 °C.
-
This compound (2.1 mmol) is added to the cooled solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then extracted twice with IPE (20 mL each).
-
The combined organic layers are dried over sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica (B1680970) gel.
General Procedure for Radical C-H Difluoromethylation of Heteroarenes using DFMS
This protocol is based on the method developed by Baran and coworkers.
Materials:
-
Heteroarene substrate
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Water
Procedure:
-
To a suitable reaction vessel, add the heteroarene substrate (1.0 equiv) and DFMS (1.5 equiv).
-
Add dichloromethane and water to create a biphasic mixture.
-
Stir the mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (3.0 equiv) dropwise.
-
Continue stirring at room temperature, open to the air, for 12-24 hours. A second addition of DFMS and t-BuOOH may be necessary if the reaction stalls.
-
Upon completion, dilute the reaction mixture with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway and Experimental Workflow Visualization
The application of difluoromethylated compounds is prominent in the development of kinase inhibitors. For instance, Ruxolitinib, a Janus kinase (JAK) inhibitor, is used in the treatment of myelofibrosis and other conditions.[4] The JAK-STAT signaling pathway is a critical pathway in immune response and cell growth, and its inhibition can be an effective therapeutic strategy.[10][11]
Caption: A generalized experimental workflow for a difluoromethylation reaction.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Another important pathway often targeted in cancer therapy is the mTOR signaling pathway, which is involved in cell growth and proliferation.[2][12]
Caption: A simplified representation of the mTOR signaling pathway and the action of its inhibitors.
Conclusion
The selection of a difluoromethylating agent for large-scale synthesis requires a thorough evaluation of multiple factors. This compound presents a compelling option due to its demonstrated scalability, favorable reaction conditions for specific substrates, and the generation of an easily removable byproduct. While alternatives like DFMS and TMSCF2H offer advantages in specific applications, their cost-effectiveness on an industrial scale may be a limiting factor. This guide provides a foundational framework for comparing these reagents, and it is recommended that process chemists conduct detailed cost-of-goods analyses and process optimization studies to make the most informed decision for their specific manufacturing needs.
References
- 1. L16715.06 [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to S- and O-Difluoromethylation Reactions for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl (-CF2H) group is a key strategy in modifying the physicochemical and biological properties of molecules. This guide provides an objective comparison of the yields and methodologies for S- and O-difluoromethylation reactions, supported by experimental data, to aid in the selection of appropriate synthetic strategies.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor. Its incorporation can significantly impact a molecule's potency, metabolic stability, and membrane permeability. This document focuses on the widely used difluorocarbene-based approach for the difluoromethylation of sulfur and oxygen nucleophiles, particularly thiophenols and phenols.
Yield Comparison: S- vs. O-Difluoromethylation
The efficiency of difluoromethylation can be influenced by the nature of the heteroatom, substrate electronics, and reaction conditions. Below is a compilation of yield data from studies utilizing sodium chlorodifluoroacetate (ClCF2CO2Na), a common and cost-effective difluorocarbene precursor.
S-Difluoromethylation of Substituted Thiophenols
The S-difluoromethylation of a diverse range of thiophenols generally proceeds with good to excellent yields. The reaction appears to be largely independent of the electronic properties of the substituents on the aromatic ring.[1]
| Substrate (ArSH) | Product (ArSCF2H) | Yield (%) |
| 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 93 |
| 4-Methylthiophenol | 4-Tolyl difluoromethyl sulfide | 91 |
| Thiophenol | Phenyl difluoromethyl sulfide | 88 |
| 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 85 |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)phenyl difluoromethyl sulfide | 82 |
| 2-Methylthiophenol | 2-Tolyl difluoromethyl sulfide | 89 |
| 2-Chlorothiophenol | 2-Chlorophenyl difluoromethyl sulfide | 84 |
| 4-Carboxythiophenol | 4-(Difluoromethylthio)benzoic acid | 64 |
| 1,2-Benzenedithiol | 1,2-Bis(difluoromethylthio)benzene | 65 |
| 1,3-Benzenedithiol | 1,3-Bis(difluoromethylthio)benzene | 72 |
O-Difluoromethylation of Substituted Phenols
O-difluoromethylation of phenols also provides the desired products in high yields. The reaction is tolerant of various functional groups, although specific examples across a wide electronic range are less systematically tabulated in single studies compared to thiophenols. However, high-yielding examples are well-documented.
| Substrate (ArOH) | Product (ArOCF2H) | Yield (%) |
| 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94[2] |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 91 |
| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 90 |
| Phenol | Difluoromethoxybenzene | 73 |
| 4-Methylphenol | 1-(Difluoromethoxy)-4-methylbenzene | 52 |
Objective Comparison:
Based on the available data, both S- and O-difluoromethylation reactions using sodium chlorodifluoroacetate can be considered high-yielding transformations. For simple substituted aromatic substrates, S-difluoromethylation appears to be more consistently high-yielding across a broader range of electronically diverse substituents presented in a single study.[1] However, optimized procedures for O-difluoromethylation also demonstrate excellent yields, as seen with the 94% yield for a functionalized phenol.[2] The choice between targeting a sulfur or oxygen atom for difluoromethylation may therefore depend more on the desired biological activity and the specific functionalities present in the substrate rather than a significant general difference in achievable yields.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for S- and O-difluoromethylation using sodium chlorodifluoroacetate.
Protocol for S-Difluoromethylation of Thiophenols
This protocol is adapted from a study on the difluoromethylation of thiols using sodium chlorodifluoroacetate.[1]
Reagents and Conditions:
-
Substrate: Substituted thiophenol (1.0 mmol, 1.0 equiv)
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate (SCDA) (2.0 mmol, 2.0 equiv)
-
Base: Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 95 °C
-
Reaction Time: 8 hours
Procedure: To a vial containing the substituted thiophenol (1.0 mmol) and potassium carbonate (2.0 mmol) is added N,N-dimethylformamide. Sodium chlorodifluoroacetate (2.0 mmol) is then added, and the vial is tightly sealed. The reaction mixture is stirred at 95 °C for 8 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired aryl difluoromethyl sulfide.
Protocol for O-Difluoromethylation of Phenols
This protocol is a detailed procedure for the difluoromethylation of a functionalized phenol.[2]
Reagents and Conditions:
-
Substrate: 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (17.6 mmol, 1.0 equiv)
-
Difluoromethylating Agent: Sodium 2-chloro-2,2-difluoroacetate (B8310253) (49.3 mmol, 2.8 equiv)
-
Base: Cesium carbonate (Cs2CO3) (26.4 mmol, 1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) / Water (approx. 8.4:1 v/v)
-
Temperature: 120 °C
-
Reaction Time: 2 hours
Procedure: A round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (17.6 mmol) and cesium carbonate (26.4 mmol). The flask is evacuated and backfilled with nitrogen. Dry DMF and deionized water are added, and the solution is degassed with nitrogen. Sodium 2-chloro-2,2-difluoroacetate (49.3 mmol) is added in one portion. The flask is equipped with a condenser and heated in an oil bath at 120 °C for 2 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by chromatography to yield 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.
Reaction Mechanisms and Visualizations
The difluoromethylation of both thiols and phenols with sodium chlorodifluoroacetate proceeds through the thermal decarboxylation of the reagent to generate a highly reactive difluorocarbene (:CF2) intermediate. This electrophilic carbene is then trapped by the nucleophilic thiolate or phenolate, formed in situ under basic conditions, to yield the difluoromethylated product after protonation.
Below are Graphviz diagrams illustrating the general experimental workflow and the proposed reaction mechanism.
Caption: General experimental workflow for difluoromethylation.
Caption: Proposed mechanism for S-/O-difluoromethylation.
References
The Strategic Advantage of Difluoromethyl Ethers in Drug Design: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in achieving a desirable pharmacokinetic profile. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethyl ether (-OCF₂H) group offers a unique and compelling balance of properties to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1]
This guide provides an objective comparison of the metabolic stability of difluoromethyl ether derivatives against common alternatives, supported by established experimental principles and methodologies.
Comparative Metabolic Stability: A Quantitative Overview
The primary advantage of substituting a metabolically labile group, such as a methyl ether (-OCH₃), with a difluoromethyl ether (-OCF₂H) is the significant increase in stability against oxidative metabolism.[1][2] Aryl methyl ethers are particularly susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to O-demethylation and short in-vivo half-lives.[2][3] The strong carbon-fluorine bonds in the difluoromethyl ether group are highly resistant to this enzymatic cleavage, effectively blocking this common metabolic pathway.[1][4]
While both difluoromethyl and trifluoromethyl ethers (-OCF₃) confer enhanced stability, the fully fluorinated trifluoromethyl group is generally considered exceptionally robust.[4][5] However, the difluoromethyl ether provides a unique advantage by acting as a lipophilic hydrogen bond donor, a property not shared by its trifluoromethyl counterpart, which can lead to more favorable interactions with biological targets.[4][6]
The following table presents illustrative data for a generic set of phenol-derived compounds to highlight the typical differences in metabolic stability observed when modifying the ether substituent.
| Derivative | Substituent | Intrinsic Clearance (Clint) (µL/min/mg protein) | Half-Life (t₁/₂) (min) | Metabolic Pathway |
| Compound A | -OCH₃ | 150 | < 5 | Rapid O-demethylation |
| Compound B | -OCF₂H | 25 | > 45 | Blocked O-demethylation; metabolism shifts elsewhere |
| Compound C | -OCF₃ | < 10 | > 60 | Highly resistant to metabolism |
Note: This data is illustrative. Actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[2]
Visualizing the Metabolic Stability Assay Workflow
The following diagram illustrates a standard workflow for an in vitro metabolic stability assay using liver microsomes, a common method to assess Phase I metabolism.[7][8]
Logical Comparison of Ether Analog Stability
The choice of an ether substituent has a profound impact on a molecule's metabolic fate. The following diagram contrasts the key properties and relative stability of methyl, difluoromethyl, and trifluoromethyl ethers.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a representative method for determining the metabolic stability of a test compound.
1. Materials and Reagents:
-
Test Compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (containing Glucose-6-phosphate)
-
NADPH Regenerating System Solution B (containing NADP⁺ and Glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[9]
-
Internal Standard (IS) for analytical quantification
-
Acetonitrile (ACN), HPLC-grade
-
Dimethyl Sulfoxide (DMSO), HPLC-grade
-
96-well plates
-
Incubator/shaker set to 37°C
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in DMSO.[10]
-
Thaw human liver microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.[8][9]
-
Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions. Keep on ice.
-
Prepare the termination solution: cold acetonitrile containing a suitable internal standard.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to appropriate wells.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.[8][9] Include a negative control incubation without the NADPH regenerating system to test for non-enzymatic degradation.[8][10]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[10]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[9]
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of the cold acetonitrile/IS termination solution to the appropriate wells.[8][10]
-
-
Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[10]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[11]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL) .[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
The Versatility of Diethyl (bromodifluoromethyl)phosphonate in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the array of fluorinating reagents, Diethyl (bromodifluoromethyl)phosphonate has emerged as a powerful and versatile tool for the introduction of the difluoromethyl (-CF2H) and difluoromethylphosphonate (-CF2P(O)(OEt)2) moieties. This guide provides a comprehensive review of its applications in medicinal chemistry, offering a comparative analysis against other reagents, detailed experimental protocols, and a focus on its role in the development of targeted therapies.
The unique physicochemical properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and phosphate (B84403) groups, make it a highly sought-after functional group in medicinal chemistry. This compound serves as a key building block for introducing this group, leading to compounds with improved metabolic stability, binding affinity, and cell permeability.
Performance Comparison with Alternative Difluoromethylating Agents
While several reagents are available for difluoromethylation, this compound offers a unique combination of reactivity, stability, and versatility. The following table provides a comparative overview of its performance against other common difluoromethylating agents.
| Reagent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| This compound | Phenols, thiols, amines, activated C-H bonds | Basic conditions (e.g., KOH, Cs2CO3), often at room temperature or slightly elevated temperatures. Can also be used in radical reactions. | Commercially available, stable, versatile for both O-, S-, N-, and C-difluoromethylation.[1] | Can require stoichiometric amounts of base. |
| TMSCF2H (Difluoromethyl)trimethylsilane) | Aldehydes, ketones, imines | Nucleophilic addition often requires a fluoride (B91410) source (e.g., TBAF) or a Lewis acid. | Good for nucleophilic difluoromethylation. | Moisture sensitive, can be expensive. |
| Ruppert-Prakash Reagent (TMSCF3) | Can be used as a precursor for difluorocarbene. | Requires specific activation, often with a fluoride source. | Well-established for trifluoromethylation, can be adapted for difluoromethylation. | Indirect source of difluorocarbene, may have side reactions. |
| Sodium Chlorodifluoroacetate (ClCF2COONa) | Alkenes, alkynes (for difluorocyclopropanation) | High temperatures (thermolysis) to generate difluorocarbene. | Inexpensive and readily available. | Harsh reaction conditions, limited functional group tolerance. |
Key Applications in Medicinal Chemistry
This compound has proven to be instrumental in the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors.
Inhibitors of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases, such as PTP1B, are critical regulators of cellular signaling pathways and are implicated in diseases like diabetes and cancer. The difluoromethylphosphonate group serves as an excellent bioisostere of the phosphotyrosine residue, leading to the development of potent and selective PTP inhibitors.
A series of triaryl sulfonamide-based PTP1B inhibitors were synthesized where a difluoromethylphosphonate group was evaluated as a potential bioisosteric replacement. Several of these compounds exhibited inhibitory activity in the low micromolar range, demonstrating the utility of this approach in identifying non-phosphonate phosphotyrosine mimetics.[2]
Table of PTP1B Inhibitors Containing the Difluoromethylphosphonate Moiety:
| Compound | Target | IC50 (µM) | Reference |
| Naphthyldifluoromethyl phosphonic acid analogue | PTP1B | 94 | [3] |
| Triaryl sulfonamide with difluoromethylphosphonate | PTP1B | Low µM range | [2] |
Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)
Experimental Protocols
General Procedure for O-Difluoromethylation of Phenols
This protocol describes a typical procedure for the difluoromethylation of a phenolic substrate using this compound.
Reactants:
-
Phenolic substrate (1.0 mmol)
-
This compound (2.1 mmol)
-
Potassium hydroxide (B78521) (20 mmol)
-
Acetonitrile (B52724) (5 mL)
-
Water (5 mL)
Procedure:
-
Dissolve the phenolic substrate and potassium hydroxide in a mixture of acetonitrile and water in a round-bottom flask.
-
Cool the mixture to -30 °C in a suitable cooling bath.
-
Slowly add this compound to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-difluoromethylated product.
Visualizing Workflows and Pathways
Synthesis Workflow for a Difluoromethylated Compound
The following diagram illustrates a general workflow for the synthesis and purification of a difluoromethylated compound using this compound.
STAT3 Signaling Pathway
The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a key target for inhibitors synthesized using this compound.
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B in dephosphorylating the insulin (B600854) receptor, a key process inhibited by compounds synthesized using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design and synthesis of small molecule protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Diethyl (bromodifluoromethyl)phosphonate
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like Diethyl (bromodifluoromethyl)phosphonate are paramount for ensuring laboratory safety and environmental protection. This document provides immediate, essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound.
Warning: this compound is a skin and eye irritant and is suspected of causing genetic defects. Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Immediate Safety and Handling
Before any disposal procedure, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Collect the contaminated material into a suitable, sealed container for hazardous waste disposal. Do not empty into drains.[1]
Disposal Methodologies
There are two primary methods for the disposal of this compound:
-
Licensed Hazardous Waste Contractor: For larger quantities or when in-lab treatment is not feasible, the safest and most straightforward method is to transfer the chemical waste to a licensed hazardous waste disposal company. The waste must be collected in a clearly labeled, sealed, and appropriate container.
-
In-Lab Chemical Neutralization (for small quantities): For small, laboratory-scale quantities, chemical neutralization through basic hydrolysis can be employed to break down the compound into less hazardous materials. Research indicates that this compound undergoes a facile cleavage of its P-C bond upon basic hydrolysis.[3] The resulting products are expected to be diethyl phosphate (B84403) and byproducts from the bromodifluoromethyl group. The final neutralized mixture must still be collected and disposed of as hazardous waste.
Experimental Protocol: In-Lab Neutralization via Basic Hydrolysis
This protocol details a method for neutralizing small quantities of this compound.
Objective: To hydrolyze this compound into diethyl phosphate and other byproducts, rendering it less reactive for final disposal.
Materials:
-
This compound waste
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution for neutralization
-
pH paper or pH meter
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Labeled hazardous waste container
Procedural Steps:
-
Preparation: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stir bar and an addition funnel.
-
Reagent Setup: For every 1 gram of this compound waste, prepare a solution of approximately 2 equivalents of potassium hydroxide (KOH) dissolved in a 1:1 mixture of acetonitrile and water. For example, for 1 g of the phosphonate (B1237965) (approx. 3.74 mmol), dissolve ~0.42 g of KOH (approx. 7.48 mmol) in 15-20 mL of the acetonitrile/water mixture.
-
Reaction Initiation: Place the this compound waste into the round-bottom flask. If the waste is concentrated, it can be diluted with a small amount of acetonitrile.
-
Cooling: Place the flask in an ice bath to cool.
-
Slow Addition: Slowly add the prepared KOH solution to the stirred phosphonate waste via the addition funnel over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction period, place the flask back into an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) to neutralize the excess potassium hydroxide. Monitor the pH with pH paper or a pH meter until it is between 6 and 8.
-
Waste Collection: Transfer the final neutralized solution into a clearly labeled hazardous waste container designated for halogenated organic waste.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.
Quantitative Data Summary
| Parameter | Value/Specification | Rationale |
| Reactant | This compound | Waste chemical to be neutralized. |
| Reagent | Potassium Hydroxide (KOH) | Base catalyst for hydrolysis. |
| Molar Ratio | ~2 equivalents of KOH per 1 equivalent of phosphonate | Ensures complete reaction. |
| Solvent | 1:1 Acetonitrile/Water | Facilitates the dissolution of both the organic phosphonate and inorganic base. |
| Temperature | Initial addition at <20°C, then room temperature | Controls the initial reaction rate and ensures completion. |
| Reaction Time | Minimum 2 hours | Allows for the complete cleavage of the P-C bond. |
| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) | To quench the reaction and neutralize excess base. |
| Final pH | 6 - 8 | Ensures the final waste stream is not corrosive. |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl (bromodifluoromethyl)phosphonate
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl (bromodifluoromethyl)phosphonate. Our goal is to furnish you with the critical procedural knowledge to ensure safe handling, operation, and disposal, thereby fostering a secure and productive research environment.
Essential Safety and Handling at a Glance
This compound is a versatile reagent in organic synthesis, but it also presents significant health hazards. It is classified as a skin, eye, and respiratory irritant, and is suspected of causing genetic defects.[1][2] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[2][3] | Prevents skin contact, as the chemical is a known skin irritant.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron worn over full-coverage clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4] | Prevents inhalation of vapors, which can cause respiratory tract irritation.[5] |
Hazard Identification and Classification
Understanding the hazard profile of this compound is fundamental to its safe use. The following tables provide a summary of its GHS classification and NFPA 704 ratings.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
NFPA 704 Diamond
| Category | Rating | Description |
| Health (Blue) | 3 | Short exposure could cause serious temporary or residual injury.[6] |
| Flammability (Red) | 1 | Must be preheated before ignition can occur.[6] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[6] |
| Special (White) | No special hazards. |
Occupational Exposure Limits (OELs): No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. In the absence of specific limits, it is prudent to handle this compound with the high degree of caution afforded to other organophosphates and to minimize all potential exposures.[6]
Operational and Disposal Plans
Standard Handling Protocol
A systematic approach to handling ensures both safety and experimental integrity.
Experimental Protocol: Difluoromethylation of 2-Acetylphenol
The following is a detailed methodology for a common application of this compound.[7]
Materials:
-
2-Acetylphenol
-
This compound
-
Potassium hydroxide (B78521)
-
Water
-
Isopropyl ether (IPE)
-
Sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.12 g, 20 mmol) and 2-acetylphenol (136 mg, 1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v).
-
Cool the solution to -30 °C using an appropriate cooling bath.
-
Slowly add this compound (534 mg, 2.1 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:4).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with isopropyl ether (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0% to 10%).
-
The final product, 2'-difluoromethoxyacetophenone, should be a light yellow liquid.
Spill and Decontamination Plan
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
References
- 1. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwlax.edu [uwlax.edu]
- 5. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Difluoromethylation of Phenols Using this compound | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Decontamination [fao.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
